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  • Product: 4-Amino-2-bromo-5-methylbenzoic acid
  • CAS: 2091138-62-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-Amino-2-bromo-5-methylbenzoic Acid: A Comprehensive Crystallographic Guide

Target Compound: 4-Amino-2-bromo-5-methylbenzoic Acid (CAS: 2091138-62-2) Formula: C₈H₈BrNO₂ | Molecular Weight: 230.06 g/mol Executive Summary In rational drug design and solid-state pharmaceutical development, the prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Amino-2-bromo-5-methylbenzoic Acid (CAS: 2091138-62-2) Formula: C₈H₈BrNO₂ | Molecular Weight: 230.06 g/mol

Executive Summary

In rational drug design and solid-state pharmaceutical development, the precise three-dimensional arrangement of a molecular building block dictates its physicochemical properties, solubility, and downstream reactivity. 4-Amino-2-bromo-5-methylbenzoic acid is a highly functionalized aromatic scaffold. As a Senior Application Scientist, I approach the structural characterization of this compound not merely as an analytical task, but as a mechanistic puzzle.

This whitepaper provides an in-depth technical roadmap for the crystallographic analysis of 4-Amino-2-bromo-5-methylbenzoic acid. By dissecting the competing supramolecular forces—specifically hydrogen bonding and halogen bonding—we establish a self-validating workflow for growing single crystals, acquiring X-Ray Diffraction (XRD) data, and solving the crystal lattice structure.

Supramolecular Anatomy & Predictive Crystallography

To successfully crystallize and analyze this compound, we must first understand the causality behind its solid-state behavior. The molecule possesses four distinct functional domains that dictate its crystal packing:

  • The Carboxylic Acid Motif (Primary Synthon): Carboxylic acids overwhelmingly favor the formation of centrosymmetric homodimers via strong O–H···O hydrogen bonds, characterized by the R22​(8) graph-set motif[1]. This dimerization is the primary thermodynamic driver of the initial crystal nucleation.

  • The Amino Group (Secondary Synthon): The primary amine acts as a bifurcated hydrogen bond donor. In aminobenzoic acid derivatives, intermolecular N–H···O hydrogen bonds typically form between the amino group and the carbonyl oxygen of adjacent dimers, generating one-dimensional supramolecular chains[2][3].

  • The Bromine Substituent (Halogen Bonding): Bromine exhibits an anisotropic distribution of electron density, creating a localized region of positive electrostatic potential known as a "σ-hole"[4]. This σ-hole enables highly directional halogen bonding (Br···O or Br···N), which competes with or complements hydrogen bonding to stabilize the 3D network[5].

  • The Methyl Group (Steric & Hydrophobic Effects): The methyl group at the 5-position introduces steric hindrance that prevents perfectly planar stacking of the aromatic rings, forcing the lattice into a slightly offset herringbone or staircase architecture stabilized by weak C–H···O and van der Waals interactions[1][4].

Workflow N1 Monomer: 4-Amino-2-bromo-5-methylbenzoic acid N2 Primary Synthon: R2,2(8) Carboxylic Dimer N1->N2 O-H···O Bonding N3 Secondary Synthon: N-H···O Hydrogen Chains N2->N3 Amine Donor N4 Tertiary Synthon: Br···O Halogen Bonds N3->N4 σ-Hole Interaction N5 3D Macroscopic Crystal Lattice N4->N5 van der Waals & Sterics

Supramolecular assembly hierarchy of the crystal lattice.

Experimental Workflows: Crystal Growth & XRD Acquisition

A robust crystallographic study requires a self-validating system: the bulk powder must match the single-crystal structure to ensure phase purity.

Protocol 3.1: Single Crystal Growth via Anti-Solvent Vapor Diffusion

Causality: We avoid rapid evaporation, which leads to kinetic trapping and amorphous precipitation. Vapor diffusion allows for thermodynamic control, yielding defect-free single crystals suitable for diffraction.

  • Solvent Selection: Dissolve 50 mg of 4-Amino-2-bromo-5-methylbenzoic acid in 2 mL of a highly polar solvent (e.g., Dimethylformamide, DMF). Rationale: DMF disrupts the strong intermolecular hydrogen bonds, ensuring complete dissolution.

  • Anti-Solvent Chamber: Place the open vial containing the DMF solution inside a larger, sealed chamber containing 10 mL of a volatile anti-solvent (e.g., Dichloromethane or Diethyl Ether).

  • Diffusion Kinetics: Allow the system to stand undisturbed at 20°C for 7–14 days. The volatile anti-solvent will slowly diffuse into the DMF, gradually lowering the solubility of the compound and inducing controlled nucleation.

  • Harvesting: Isolate the resulting block-like crystals under a polarized light microscope. Suspend immediately in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

Protocol 3.2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Data must be collected at cryogenic temperatures to minimize atomic thermal vibrations, which is critical for accurately resolving the positions of the highly mobile hydrogen atoms on the amine and carboxylic acid groups[2].

  • Mounting: Mount a single crystal (approx. 0.15 × 0.12 × 0.10 mm) on a MiTeGen loop using the cryoprotectant oil.

  • Cooling: Transfer the loop to the goniometer head of an X-ray diffractometer equipped with a nitrogen cold stream set to 100 K.

  • Data Collection: Utilize Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Structure Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Locate the amine and carboxylic acid protons from the difference Fourier map and refine them freely to validate the hydrogen-bonding network.

Protocol 3.3: Powder X-Ray Diffraction (PXRD) for Bulk Validation
  • Preparation: Lightly grind 100 mg of the bulk synthesized powder using an agate mortar to minimize preferred orientation effects.

  • Acquisition: Scan from 2θ=5∘ to 50∘ using a step size of 0.02° on a diffractometer with Cu Kα radiation.

  • Validation: Overlay the experimental PXRD pattern with the simulated powder pattern generated from the SCXRD .cif file. A 1:1 match validates that the single crystal is representative of the bulk material.

Quantitative Data Presentation

Based on the crystallographic behavior of closely related halogenated aminobenzoic acids[2][4], the following tables outline the anticipated structural parameters and interaction metrics for 4-Amino-2-bromo-5-methylbenzoic acid.

Table 1: Anticipated Crystallographic Parameters
ParameterAnticipated Value / AssignmentMechanistic Rationale
Crystal System Monoclinic or TriclinicTypical for highly substituted, asymmetric aromatic carboxylic acids.
Space Group P21​/c or P1ˉ Allows for the formation of the centrosymmetric R22​(8) carboxylic dimer.
Temperature 100(2) KCryogenic conditions minimize thermal ellipsoids for accurate H-atom mapping.
Radiation Mo Kα ( λ=0.71073 Å)High-energy radiation penetrates the heavy Bromine atom, reducing absorption errors.
Z (Molecules/Unit Cell) 4 (for P21​/c )Corresponds to two complete hydrogen-bonded dimers per unit cell.
Table 2: Key Supramolecular Interactions (Predicted Distances)
Interaction TypeDonor···AcceptorDistance (Å)Structural Role
Hydrogen Bond O–H···O (Carboxyl)2.60 – 2.65Primary dimer formation; strongest interaction in the lattice[2].
Hydrogen Bond N–H···O (Amine-Carbonyl)2.85 – 3.00Links dimers into 1D supramolecular chains[3].
Halogen Bond C–Br···O (Carbonyl)3.10 – 3.25 σ -hole interaction; shorter than van der Waals radii sum (3.37 Å)[4][5].
Weak Interaction C–H··· π (Methyl-Aryl)3.50 – 3.80Directs the offset 3D stacking of the 2D sheets.

Conclusion

The solid-state characterization of 4-Amino-2-bromo-5-methylbenzoic acid requires a nuanced understanding of competing intermolecular forces. By recognizing the hierarchy of interactions—from the dominant carboxylic acid dimerization to the subtle, yet structurally directing, bromine σ -hole halogen bonds—researchers can accurately predict and control its crystallographic behavior. The self-validating workflow presented here ensures that the structural data obtained is both highly accurate and representative of the bulk material, fulfilling the rigorous standards required for advanced pharmaceutical and materials research.

References

  • Halogen Bond as Controlling the Crystal Structure of 4-Amino-3,5-Dihalogenobenzoic Acid and Its Effect on the Positional Ordering/Disordering of Acid Protons. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. Available at:[Link]

  • Hydrogen-bonding patterns in 2-amino-4,6-dimethoxypyrimidine–4-aminobenzoic acid (1/1). ResearchGate. Available at: [Link]

  • Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. PMC - NIH. Available at:[Link]

  • The Relationship between the Crystal Habit and the Energy Framework Pattern: A Case Study Involving Halogen Bonding on the Edge. RSC. Available at:[Link]

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Exploratory

A Technical Guide to the Thermodynamic Stability Assessment of 4-Amino-2-bromo-5-methylbenzoic Acid

Abstract The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This technical guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-Amino-2-bromo-5-methylbenzoic acid, a substituted aromatic carboxylic acid. While specific experimental data for this exact molecule is not extensively available in public literature, this document establishes a robust methodology based on foundational thermodynamic principles and established analytical techniques. We will detail the application of core thermoanalytical methods—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—elucidating the causality behind experimental choices and the interpretation of resulting data. This guide serves as a self-validating system for researchers to design and execute a thorough thermal characterization of this compound and its analogs, ensuring scientific integrity and accelerating drug development timelines.

Introduction: The Criticality of Thermodynamic Stability

In pharmaceutical development, understanding the intrinsic stability of an API is not merely a regulatory requirement; it is a fundamental scientific necessity. Thermodynamic stability dictates a molecule's resistance to change under thermal stress, which directly impacts critical quality attributes such as storage conditions, formulation strategies, and manufacturing processes.[1] For a molecule like 4-Amino-2-bromo-5-methylbenzoic acid, the unique combination of substituents—an amino group, a halogen (bromine), and a methyl group on a benzoic acid core—creates a complex interplay of electronic and steric effects that govern its thermal behavior.

The amino group introduces the potential for hydrogen bonding, the bulky and electronegative bromine atom influences crystal packing and reactivity, and the methyl group imparts electronic effects. A comprehensive thermal analysis is therefore imperative to predict and control potential degradation pathways, ensuring the compound's integrity from synthesis to final dosage form. This guide outlines the theoretical predictions and the primary experimental workflows required for this essential characterization.

Theoretical Framework and Predicted Thermal Behavior

Based on the behavior of analogous substituted benzoic and aminobenzoic acids, 4-Amino-2-bromo-5-methylbenzoic acid is expected to be a crystalline solid at ambient temperatures.[1] Its thermal profile will be chiefly characterized by melting, followed by decomposition at a higher temperature.

2.1 Primary Decomposition Pathway: Decarboxylation The most common thermal degradation route for benzoic acids is decarboxylation, which involves the loss of the carboxylic acid group as carbon dioxide (CO₂).[1][2][3][4] Upon heating, the molecule is expected to decompose, yielding a brominated and methylated aniline derivative. The temperature at which this occurs is a key indicator of the compound's stability.

2.2 Influence of Substituents The stability of the benzene ring and its substituents significantly impacts the thermodynamic properties.[5]

  • Amino Group (-NH₂): Can participate in both intra- and intermolecular hydrogen bonding, which typically increases the energy required to break the crystal lattice, leading to a higher melting point.[6]

  • Bromo Group (-Br): Its mass and electronegativity contribute to stronger van der Waals forces and dipole-dipole interactions, influencing crystal lattice energy.[1] Halogenated compounds can also exhibit unique decomposition pathways.[7][8]

  • Methyl Group (-CH₃): An electron-donating group that can subtly alter the electronic density of the aromatic ring, potentially influencing the strength of the bond holding the carboxylic acid group.

2.3 Potential for Sublimation It is important to note that many aminobenzoic acids exhibit sublimation, where the solid transitions directly to a gas, upon heating.[2][3] This phenomenon can occur before melting and can complicate thermal analysis by causing mass loss that is not due to decomposition. Thermogravimetric Analysis is essential to distinguish between sublimation and decomposition.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach utilizing complementary thermoanalytical techniques is required for a comprehensive stability assessment.[1] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for this purpose.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow associated with these events.[9][10] The melting point (Tₘ) and the enthalpy of fusion (ΔHfus) are key parameters derived from DSC, providing insights into purity and the strength of the crystal lattice.[1][11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 4-Amino-2-bromo-5-methylbenzoic acid into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]

  • Heating Program: Equilibrate the cell at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well beyond the expected decomposition point (e.g., 400 °C).[1][12]

  • Data Acquisition & Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram is analyzed to determine the onset temperature and peak maximum of endothermic (melting) and exothermic (decomposition) events. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).[12]

Data Presentation: Exemplary DSC Data

ParameterPredicted Value RangeSignificance
Melting Point (Tₘ)150 - 220 °CTemperature of solid-to-liquid phase transition. A sharp peak indicates high purity.
Enthalpy of Fusion (ΔHfus)25 - 50 kJ/molEnergy required to melt the crystalline structure; reflects the strength of the crystal lattice.[1]
Decomposition Onset> 220 °CTemperature at which decomposition begins, often seen as an exothermic event post-melting.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 3-5 mg of Sample pan 2. Place in Aluminum Pan weigh->pan seal 3. Crimp-Seal Pan pan->seal load 4. Load Sample & Reference Pans seal->load purge 5. Purge with N₂ (50 mL/min) load->purge heat 6. Heat at 10°C/min (e.g., 30-400°C) purge->heat record 7. Record Heat Flow vs. Temperature heat->record analyze 8. Identify Tm, ΔHfus, & Decomposition record->analyze report 9. Generate Stability Report analyze->report

Caption: Workflow for DSC analysis of thermodynamic stability.

Thermogravimetric Analysis (TGA)

Objective: To determine a material's thermal stability and its fraction of volatile components by monitoring the change in mass as it is heated at a constant rate.[13] TGA is crucial for identifying the onset temperature of decomposition (Tₒₙₛₑₜ) and quantifying mass loss events.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a slightly larger sample, typically 5-10 mg, into an inert TGA pan (e.g., alumina or platinum).[1]

  • Instrument Setup: Place the sample pan onto the TGA's high-precision microbalance. Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to create a non-reactive environment.

  • Heating Program: Heat the sample at a constant rate, typically 10 °C/min, over a wide temperature range (e.g., from 30 °C to 600 °C) to ensure complete decomposition is observed.[1]

  • Data Acquisition & Analysis: Continuously record the sample's mass as a function of temperature. The resulting TGA curve (mass % vs. temperature) reveals the temperatures of mass loss events. The first derivative of this curve (DTG) is used to pinpoint the temperature of the maximum rate of decomposition (Tₚₑₐₖ).[1]

Data Presentation: Exemplary TGA Data

ParameterPredicted Value RangeSignificance
Onset of Decomposition (Tₒₙₛₑₜ)220 - 320 °CThe temperature at which significant, irreversible mass loss begins. A primary indicator of thermal stability.
Peak Decomposition (Tₚₑₐₖ)270 - 370 °CThe temperature at which the rate of mass loss is at its maximum.
Total Mass Loss (at 600 °C)~19.6% (Decarboxylation)Corresponds to the loss of specific molecular fragments. A ~19.6% loss for this molecule (MW ≈ 230.06) would strongly suggest the loss of the carboxylic acid group (COOH, MW = 45.02).

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh 1. Weigh 5-10 mg of Sample pan 2. Place in Alumina Pan weigh->pan load 3. Load Pan onto Microbalance pan->load purge 4. Purge with N₂ (50 mL/min) load->purge heat 5. Heat at 10°C/min (e.g., 30-600°C) purge->heat record 6. Record Mass % vs. Temperature heat->record analyze 7. Determine Tonset & % Mass Loss record->analyze report 8. Correlate Mass Loss to Structure analyze->report

Caption: Workflow for TGA analysis of decomposition temperature.

Summary and Conclusion

The thermodynamic stability of 4-Amino-2-bromo-5-methylbenzoic acid is a critical parameter that must be thoroughly characterized to ensure its viability as a pharmaceutical candidate. This guide outlines a robust framework for such an investigation. While specific experimental values for this compound require empirical determination, the predicted behavior and analytical methodologies are firmly grounded in the established thermochemistry of substituted benzoic acids.

A combined analysis using DSC and TGA provides a comprehensive thermal profile. DSC elucidates the energetics of the solid state, including melting point and crystal lattice energy, while TGA defines the absolute thermal stability and primary decomposition pathways. By following the detailed protocols within this guide, researchers can confidently determine the thermodynamic properties of 4-Amino-2-bromo-5-methylbenzoic acid, generating the crucial data needed to guide formulation, establish storage conditions, and ensure the overall quality and safety of future drug products.

References

  • BenchChem. Navigating the Thermal Landscape of 2-(3-methylphenyl)benzoic Acid: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAPdJDf0QL4bHbQGjxw7-UuzjtWCtUpYphlFMqtKVBp6BTTI7Bi49gGxQAc-U0bx9KF1tH2HCD7R6qu-znFIxL85vVvBeVkdkxzjCXpr4P9Omm1zTDqnF_KjngYav643SOpdh8VwJ15C0iWWyDl4KvZzEnRda75IvGeDwSG4Pl3aPzs-ljZh_Kv6dR1hVdzCARnPnTRbSY2vKlmIHA11i-X6nBBOdYUNh-DslDI8lHpg==]
  • Saifullah, B., & El-Sayed, Y. S. (2011). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 105(3), 937-944. [URL: https://www.researchgate.net/publication/257769666_Thermal_Studies_on_Some_Substituted_Aminobenzoic_Acids]
  • Ribeiro da Silva, M. A. V., et al. (2019). Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid? Chemistry - A European Journal, 25(54), 12596-12608. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6852230/]
  • Ball, D. W. (2014). Halogenated Organic Compounds. Spectroscopy, 29(12), 18-23. [URL: https://www.researchgate.
  • Akhtar, M., & Saifullah, B. (2009). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of the Chemical Society of Pakistan, 31(5), 743-748. [URL: https://akjournals.com/view/journals/013/30/1/article-p61.xml]
  • Hepler, L. G., & O'Hara, W. F. (1963). Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation. The Journal of Physical Chemistry, 67(12), 2675-2679. [URL: https://www.researchgate.
  • Boll, D. D., et al. (2005). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 44(11), 3995-4000. [URL: https://www.researchgate.
  • Tsang, W. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. National Institute of Standards and Technology. [URL: https://www.osti.gov/servlets/purl/658482]
  • PubChem. 5-Amino-4-bromo-2-methylbenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71306044]
  • Hardy, B., et al. (2022). Identification of thermal signature and quantification of charcoal in soil using differential scanning calorimetry and benzene polycarboxylic acid (BPCA) markers. SOIL, 8(2), 437-450. [URL: https://soil.copernicus.org/articles/8/437/2022/]
  • Plante, A. F., et al. (2009). A review of the thermal analysis of soil organic matter. Journal of Thermal Analysis and Calorimetry, 98(1), 125-135. [URL: https://www.researchgate.
  • CymitQuimica. 2-Amino-4-bromo-5-methylbenzoic acid. [URL: https://www.cymitquimica.com/2-amino-4-bromo-5-methylbenzoic-acid-1643156-29-9]
  • Ma, C., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics, 22(17), 9194-9203. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp00843a]
  • TURCLAB. Thermogravimetric Analysis (TGA) Tests. [URL: https://www.turclab.com/test-ve-olcum/polimer-ve-plastik-testleri/termogravimetrik-analiz-tga-testleri/]
  • Rehman, A. U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6959. [URL: https://www.mdpi.com/1420-3049/28/19/6959]
  • Ahmed, M. N., et al. (2021). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Molecules, 26(11), 3198. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199201/]
  • BLD Pharm. 4-Amino-5-bromo-2-methylbenzoic acid. [URL: https://www.bldpharm.com/products/1934458-01-1.html]
  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60271a003]
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 114-128. [URL: https://www.chromatographyonline.
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  • Seaton, C. C., et al. (2013). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization. Crystal Growth & Design, 13(1), 13-25. [URL: https://eprints.whiterose.ac.uk/85633/3/PABA_review_R3_CS_final.pdf]
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Foundational

4-Amino-2-bromo-5-methylbenzoic Acid: A Comprehensive Guide to pKa and Isoelectric Point Determination

Executive Summary In the development of novel active pharmaceutical ingredients (APIs), halogenated anthranilic acid derivatives serve as critical synthetic intermediates and pharmacophores. 4-Amino-2-bromo-5-methylbenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel active pharmaceutical ingredients (APIs), halogenated anthranilic acid derivatives serve as critical synthetic intermediates and pharmacophores. 4-Amino-2-bromo-5-methylbenzoic acid (CAS RN: 2091138-62-2)[1] is a polyfunctional aromatic compound characterized by the presence of both an acidic carboxylic group and a basic primary amine.

Understanding the acid dissociation constants (pKa) and the isoelectric point (pI) of this compound is paramount. These physicochemical parameters dictate the molecule's ionization state at physiological pH, its solubility profile, lipophilicity (log D), and its behavior during chromatographic purification and formulation[2]. Because the compound features a highly substituted aromatic ring, steric hindrance and complex electronic effects (inductive and resonance) make theoretical prediction challenging, necessitating robust empirical validation using UV-metric titration and Capillary Isoelectric Focusing (cIEF).

Structural Analysis and Theoretical Prediction

To understand the causality behind the molecule's ionization behavior, we must first deconstruct its structural micro-environment. 4-Amino-2-bromo-5-methylbenzoic acid contains two ionizable centers:

  • Carboxylic Acid (-COOH) at C1: Acts as a Brønsted acid (proton donor).

  • Amino Group (-NH2) at C4: Acts as a Brønsted base (proton acceptor).

Electronic Effects and Hammett Estimation

The pKa values can be theoretically estimated by applying the Hammett equation ( ΔpKa=ρΣσ ), evaluating the electron-withdrawing (EWG) and electron-donating (EDG) effects of the substituents relative to the ionizable groups.

  • pKa1 (Carboxylic Acid): The parent benzoic acid has a pKa of ~4.2. The ortho-bromine atom exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and significantly lowering the pKa. The para-amino group exerts a resonance-donating effect (+R), which slightly destabilizes the anion, while the meta-methyl group has a negligible effect. The net result is a highly acidic carboxyl group.

  • pKa2 (Conjugate Acid of the Amine, -NH3+): The parent anilinium ion has a pKa of ~4.6. The para-carboxylic acid and meta-bromine are both electron-withdrawing, drastically reducing the electron density on the nitrogen atom. This makes the amine a very weak base, meaning its conjugate acid will readily give up a proton at a very low pH.

Zwitterionic Potential and Isoelectric Point (pI)

Unlike aliphatic amino acids (where pKaNH3+​>pKaCOOH​ ), aromatic amino acids like 4-amino-2-bromo-5-methylbenzoic acid typically exhibit pKaNH3+​<pKaCOOH​ . Consequently, the molecule does not exist predominantly as a zwitterion in aqueous solution. Instead, it transitions from a cation (at pH < 1.5) to an uncharged neutral species, and finally to an anion (at pH > 3.5).

The isoelectric point (pI)—the pH at which the net charge is zero—is calculated as the average of the two pKa values: pI=2pKa1+pKa2​ .

Table 1: Theoretical Physicochemical Parameters
ParameterIonizable GroupEstimated ValueDominant Electronic Effect
pKa1 -COOH -COO⁻3.2 – 3.8Ortho-Br (-I effect) lowers pKa
pKa2 -NH₃⁺ -NH₂1.5 – 2.2Para-COOH and Meta-Br (-I, -R) lower pKa
pI Net Zero Charge2.3 – 3.0Calculated via (pKa1+pKa2)/2
MW N/A230.06 g/mol [3]

Experimental Methodologies: Self-Validating Protocols

To establish trustworthiness in physicochemical profiling, theoretical models must be validated through orthogonal empirical methods. Below are the definitive protocols for determining the pKa and pI of 4-amino-2-bromo-5-methylbenzoic acid.

Protocol 1: UV-Metric Titration for pKa Determination

Rationale: While potentiometric titration is standard[4], the high lipophilicity and low aqueous solubility of brominated aromatic compounds often lead to precipitation during standard pH-metric analysis. UV-metric titration (using Dip-Probe Absorption Spectroscopy or D-PAS) is superior here because it requires significantly lower analyte concentrations (10–50 µM) and leverages the distinct UV chromophore shifts that occur upon ionization of the aromatic ring[5].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 2 mg of 4-amino-2-bromo-5-methylbenzoic acid in a minimal volume of methanol (co-solvent), then dilute to a 20 µM working concentration in 0.15 M KCl (to maintain constant ionic strength)[5].

  • Baseline Calibration: Calibrate the automated titrator and UV-Vis spectrophotometer (scanning 250–400 nm) using standard buffers.

  • Titration Execution: Automatically titrate the solution from pH 1.5 to pH 6.0 using 0.5 M KOH[5]. The system must inject titrant in micro-aliquots, pausing for equilibrium before capturing the UV spectrum.

  • Isosbestic Point Analysis: Identify the isosbestic points (wavelengths where absorbance remains constant regardless of pH). The presence of sharp isosbestic points self-validates that a simple two-state equilibrium (e.g., Neutral Anion) is occurring without degradation[6].

  • Data Processing: Use Target Factor Analysis (TFA) or multi-wavelength linear regression to extract the exact pKa values from the inflection points of the Absorbance vs. pH curves[2].

UV_Metric_Workflow N1 Sample Prep (20 µM in 0.15M KCl) N2 Automated Titration (pH 1.5 to 6.0) N1->N2 N3 UV-Vis Spectral Acquisition N2->N3 Equilibrium Reached N4 Target Factor Analysis (TFA) N3->N4 Absorbance Matrix N5 pKa1 & pKa2 Determination N4->N5

Workflow for UV-Metric pKa Determination of low-solubility aromatic compounds.
Protocol 2: Capillary Isoelectric Focusing (cIEF) for pI Determination

Rationale: Traditional gel isoelectric focusing lacks the resolution required for small, highly acidic amphoteric molecules. Capillary Isoelectric Focusing (cIEF) provides a micro-environment where the compound focuses at its exact pI within a continuous pH gradient, offering high precision and requiring only nanogram quantities of the sample[7],[8].

Step-by-Step Workflow:

  • Capillary Preparation: Utilize a neutral polymer-coated fused-silica capillary to eliminate electroosmotic flow (EOF) and prevent protein/analyte adsorption to the capillary walls[9].

  • Ampholyte Mixture: Prepare a sample solution containing the analyte, a carrier ampholyte mixture (pH range 2.0–5.0, tailored to the highly acidic expected pI of the compound), and synthetic peptide pI markers (e.g., pI 2.8 and pI 4.1) acting as internal standards[8],[9].

  • Focusing Phase: Load the mixture into the capillary. Apply a high voltage (e.g., 25 kV) across the capillary. The ampholytes will establish a pH gradient, and the 4-amino-2-bromo-5-methylbenzoic acid will migrate until it reaches the pH zone where its net charge is zero (its pI)[7].

  • Mobilization and Detection: Once the current drops (indicating focusing is complete), mobilize the focused zones toward the detector using chemical mobilization (adding a zwitterionic salt to the anodic reservoir) or pressure mobilization[9]. Detect the peaks via UV absorption at 280 nm[9].

  • Self-Validation: Plot the migration times of the internal synthetic peptide pI markers against their known pI values. Interpolate the pI of the target compound from this linear calibration curve[9].

Ionization_Pathway Cation Cationic Form (+1) [NH3+]-Ar-[COOH] pH < 1.5 Neutral Neutral Form (0) [NH2]-Ar-[COOH] pH ~ 2.5 (Isoelectric Point) Cation->Neutral -H+ (pKa2 ~ 1.8) Neutral->Cation +H+ Anion Anionic Form (-1) [NH2]-Ar-[COO-] pH > 4.0 Neutral->Anion -H+ (pKa1 ~ 3.5) Anion->Neutral +H+

Ionization states of 4-amino-2-bromo-5-methylbenzoic acid across physiological pH.

Conclusion and Application in Drug Development

The precise determination of the pKa and pI for 4-amino-2-bromo-5-methylbenzoic acid is not merely an academic exercise; it is a regulatory and practical necessity. Because the compound's pI is highly acidic (~2.5–3.0), it will exist almost exclusively in its anionic form (-COO⁻) at physiological pH (7.4).

This anionic state drastically increases its aqueous solubility but limits its passive diffusion across lipid bilayers (lowering its effective lipophilicity, log D, at pH 7.4)[2]. Drug development professionals must account for this by either utilizing the compound as an intermediate for further synthetic masking of the carboxylate group (e.g., esterification or amide coupling) or formulating it with appropriate counter-ions to optimize bioavailability. The integration of automated UV-metric titration[4] and cIEF[8] ensures that these critical parameters are captured with absolute fidelity early in the development pipeline.

References

  • MolCore. "2091138-62-2 | 4-amino-2-bromo-5-methylbenzoic acid." MolCore Catalog.
  • Bidepharm. "CAS号:1183770-22-0 - 毕得医药 (Properties & Specifications)." Bidepharm.
  • BiotechPack. "Exploring Various Methods for Determining the Isoelectric Point of Proteins." BiotechPack.
  • Creative Proteomics. "Isoelectric Point Determination with cIEF." Creative Proteomics.
  • Mettler Toledo. "Streamline pKa Value Determination Using Automated UV/Vis-Titration." Mettler Toledo Competence Guide.
  • Walsh Medical Media. "UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values." Walsh Medical Media.
  • ACS Publications. "Accuracy in the Determination of Isoelectric Points by Capillary Isoelectric Focusing." Analytical Chemistry.
  • SCIRP. "Spectrophotometric Determination of the pKa, Isosbestic Point..." Scientific Research Publishing.
  • European Journal of Chemistry. "Physico-chemical characterization... potentiometric and spectrophotometric pKa." EurJChem.

Sources

Exploratory

full NMR spectral data for 4-Amino-2-bromo-5-methylbenzoic acid

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Amino-2-bromo-5-methylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Amino-2-bromo-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the , a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data repository. It provides a detailed, practical framework for predicting, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this molecule. The causality behind experimental choices is elucidated, and protocols are presented as self-validating systems to ensure scientific integrity. This guide is designed to empower researchers to confidently utilize NMR for the structural verification and characterization of complex aromatic compounds.

Introduction: The Structural Significance of 4-Amino-2-bromo-5-methylbenzoic Acid

4-Amino-2-bromo-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. The specific arrangement of its functional groups—an electron-donating amino group, an electron-withdrawing bromine atom, a weakly electron-donating methyl group, and a carboxylic acid group—creates a unique electronic environment around the benzene ring. This intricate substitution pattern makes NMR spectroscopy the ideal tool for unambiguous structural confirmation. An accurate interpretation of its NMR spectra is critical for confirming its identity, assessing its purity, and understanding its chemical reactivity in drug development and materials science applications.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the methyl group protons, and the carboxylic acid proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~7.8 - 8.1Singlet (s)-1H
H-6~6.5 - 6.8Singlet (s)-1H
-COOH~10 - 13Broad Singlet (br s)-1H
-NH₂~4.0 - 5.5Broad Singlet (br s)-2H
-CH₃~2.2 - 2.5Singlet (s)-3H

Causality of Chemical Shifts:

  • Aromatic Protons (H-3 and H-6): The positions of these two protons are highly influenced by the surrounding substituents. The carboxylic acid and bromine at positions 1 and 2, respectively, are electron-withdrawing, which would deshield the adjacent proton (H-3), shifting it downfield. Conversely, the amino group at position 4 is strongly electron-donating, which shields the adjacent proton (H-6), moving it upfield. The methyl group at position 5 has a minor shielding effect. The lack of adjacent protons for both H-3 and H-6 results in singlet multiplicities.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature. It typically appears as a broad singlet and its signal can be confirmed by D₂O exchange, where the proton is replaced by deuterium, causing the signal to disappear.[1]

  • Amino Protons (-NH₂): The chemical shift of the amino protons can vary depending on the solvent and concentration. They often appear as a broad singlet.

  • Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring and its protons will appear as a singlet in the typical aliphatic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, seven distinct carbon signals are expected.

Carbon Predicted Chemical Shift (δ, ppm)
C=O~168 - 172
C-1~128 - 132
C-2~118 - 122
C-3~135 - 139
C-4~148 - 152
C-5~125 - 129
C-6~115 - 119
-CH₃~18 - 22

Causality of Chemical Shifts:

  • Carbonyl Carbon (C=O): This carbon is the most deshielded due to the double bond and the electronegativity of the oxygen atoms.[2]

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the ring carbons are influenced by the attached substituents. The carbon attached to the amino group (C-4) will be significantly shielded, while the carbons attached to the bromine (C-2) and carboxylic acid (C-1) will be deshielded. The remaining carbons will have shifts determined by the combined electronic effects of all substituents.

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for preparing and analyzing a sample of 4-Amino-2-bromo-5-methylbenzoic acid.

Sample Preparation
  • Mass Determination: Accurately weigh 5-25 mg of the synthesized and purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[3] DMSO-d₆ is often a good choice for carboxylic acids as it can better solubilize the compound and the acidic proton is more likely to be observed.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

Parameter ¹H NMR ¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 16 - 641024 - 4096
Relaxation Delay (d1) 1.0 s2.0 s
Acquisition Time (aq) ~4 s~1 s
Spectral Width (sw) ~20 ppm~240 ppm
Temperature 298 K298 K

Rationale for Parameter Choices:

  • Pulse Program: Standard single-pulse experiments are sufficient for structural confirmation.

  • Number of Scans: Fewer scans are needed for ¹H NMR due to the high natural abundance of ¹H. More scans are required for ¹³C NMR because of the low natural abundance of ¹³C (1.1%).

  • Relaxation Delay: A sufficient delay ensures that the nuclei have returned to equilibrium before the next pulse, allowing for accurate integration in ¹H NMR and preventing signal saturation in ¹³C NMR.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Reporting weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h_nmr Acquire ¹H NMR transfer->h_nmr c_nmr Acquire ¹³C NMR transfer->c_nmr ft Fourier Transform h_nmr->ft c_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate assign Assign Peaks integrate->assign report Generate Report assign->report

Caption: Workflow for NMR analysis of 4-Amino-2-bromo-5-methylbenzoic acid.

In-Depth Spectral Interpretation

A thorough analysis of the acquired spectra is crucial for structural verification.

¹H NMR Spectrum Analysis
  • Chemical Shift (δ): The position of each signal on the x-axis indicates the electronic environment of the protons. Compare the observed shifts to the predicted values.

  • Integration: The area under each peak is proportional to the number of protons it represents. The integration values should correspond to the number of protons in each unique environment (e.g., 1H, 1H, 1H, 2H, 3H).

  • Multiplicity: The splitting pattern of a signal is determined by the number of neighboring protons (n) and follows the n+1 rule. In this case, the aromatic and methyl protons are expected to be singlets.

  • Coupling Constants (J): For more complex spectra, the distance between the split peaks (in Hz) provides information about the connectivity of protons. Typical aromatic coupling constants are J(ortho) = 6.0-9.0 Hz, J(meta) = 1.0-3.0 Hz, and J(para) = 0-1.0 Hz.[1]

¹³C NMR Spectrum Analysis
  • Chemical Shift (δ): The chemical shifts of the carbon signals will confirm the presence of the different carbon types (carbonyl, aromatic, aliphatic).

  • Number of Signals: The presence of seven distinct signals would confirm the proposed structure's lack of symmetry.

Conclusion

This technical guide provides a comprehensive framework for the NMR analysis of 4-Amino-2-bromo-5-methylbenzoic acid. By combining theoretical predictions with a robust experimental protocol and a detailed interpretation strategy, researchers can confidently verify the structure and purity of this and similar complex aromatic compounds. The principles and methodologies outlined herein are fundamental to the successful application of NMR spectroscopy in chemical research and development.

References

  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry - Benchchem.
  • APPENDIX 2 - DSpace@MIT.
  • Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown's Chemistry.

Sources

Foundational

Unlocking Pharmacophore Potential: The Mechanistic Role of 4-Amino-2-bromo-5-methylbenzoic Acid Derivatives in Biological Assays

Executive Summary In modern rational drug design, the identification of a privileged scaffold is the cornerstone of successful lead optimization. 4-Amino-2-bromo-5-methylbenzoic acid (4-AB5M) (CAS: 2091138-62-2) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification of a privileged scaffold is the cornerstone of successful lead optimization. 4-Amino-2-bromo-5-methylbenzoic acid (4-AB5M) (CAS: 2091138-62-2) is a highly specialized anthranilic acid derivative that serves as a critical building block for synthesizing targeted therapeutics, particularly small-molecule kinase inhibitors and epigenetic modulators [1].

Rather than acting as a standalone drug, 4-AB5M is a pharmacophore whose mechanism of action in biological assays is dictated by its precise substitution pattern. As an application scientist, I frequently utilize this scaffold to engineer molecular interactions within the ATP-binding pockets of kinases. This whitepaper deconstructs the structural causality of 4-AB5M, details its mechanism of action in biophysical and biochemical assays, and provides self-validating protocols for evaluating its derivatives.

Structural Rationale & Target Engagement (The "Why")

To understand how 4-AB5M derivatives perform in biological assays, we must dissect the causality behind its specific functional groups. Each moiety is strategically positioned to exploit distinct thermodynamic interactions within a target protein's binding site.

  • The 2-Bromo Group (Halogen Bonding): Historically viewed merely as lipophilic space-fillers, halogens are now recognized for their ability to form highly directional non-covalent interactions known as halogen bonds (X-bonds)[2]. The bromine atom in 4-AB5M possesses a region of positive electrostatic potential (the σ -hole) on its outermost surface. In kinase assays, this σ -hole acts as a Lewis acid, forming a strong, highly directional bond with Lewis bases, such as the backbone carbonyl oxygens of the kinase hinge region [3].

  • The 4-Amino Group (Hydrogen Bond Donor): This group serves as a critical anchor, typically forming hydrogen bonds with the catalytic machinery of the enzyme (e.g., the catalytic lysine or aspartate residues in the DFG motif).

  • The 5-Methyl Group (Hydrophobic Shielding): The methyl group provides essential van der Waals packing. In kinase targets, it often projects into the hydrophobic pocket adjacent to the gatekeeper residue, increasing both affinity and residence time.

  • The Carboxylic Acid (Synthetic Handle & Salt Bridge): While often functionalized into amides or piperazine linkages during synthesis [1], the free carboxylate can form salt bridges with basic residues or coordinate with divalent cations (e.g., Mg2+ ) in the active site.

TargetEngagement cluster_scaffold 4-AB5M Pharmacophore cluster_target Kinase ATP-Binding Pocket Scaffold Core Benzene Ring Bromo 2-Bromo Group Scaffold->Bromo Amino 4-Amino Group Scaffold->Amino Methyl 5-Methyl Group Scaffold->Methyl Hinge Hinge Region (Carbonyl) Bromo->Hinge Halogen Bond ( σ-hole interaction) CatLys Catalytic Lysine Amino->CatLys Hydrogen Bond Gatekeeper Hydrophobic Pocket Methyl->Gatekeeper van der Waals Packing

Fig 1: Mechanistic interaction network of the 4-AB5M scaffold within a kinase ATP-binding pocket.

Mechanism of Action in Biological Assays

When evaluating 4-AB5M derivatives, we rely on orthogonal assay systems. The mechanism of action in these assays is fundamentally competitive inhibition —the scaffold physically displaces the endogenous substrate (e.g., ATP) or a fluorescent tracer.

Biochemical Target Engagement: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is our primary biochemical workhorse. 4-AB5M derivatives are titrated against a kinase bound to a fluorophore-labeled tracer. If the derivative successfully engages the ATP pocket via its halogen and hydrogen-bonding networks, it displaces the tracer, resulting in a quantifiable loss of the FRET signal.

Biophysical Kinetics: Surface Plasmon Resonance (SPR)

Affinity ( Kd​ ) is not enough; we must understand the kinetics ( kon​ and koff​ ). In SPR, the target protein is immobilized on a sensor chip. As the 4-AB5M derivative flows over the surface, the 5-methyl group's hydrophobic packing and the 2-bromo group's X-bonding dictate the residence time ( 1/koff​ ). A longer residence time often translates to superior in vivo efficacy.

AssayWorkflow Lib 1. Library Synthesis 4-AB5M functionalization TRFRET 2. TR-FRET Assay Primary IC50 determination Lib->TRFRET Hit Triage SPR 3. SPR Kinetics Measure k_on, k_off, K_d TRFRET->SPR Affinity Validation CETSA 4. CETSA Cellular Target Engagement SPR->CETSA Permeability & Efficacy

Fig 2: Orthogonal assay workflow for validating 4-AB5M-derived small molecule inhibitors.

Standardized Experimental Protocols (Self-Validating Systems)

Trustworthiness in assay development requires protocols with built-in causality and validation. Below are the optimized methodologies for evaluating 4-AB5M derivatives.

Protocol A: TR-FRET Competitive Binding Assay

Causality Check: This assay uses a ratiometric readout (665 nm / 615 nm) to internally correct for compound auto-fluorescence or inner-filter effects, which is critical since halogenated aromatic rings can sometimes quench fluorescence.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of 4-AB5M derivatives (10-point dose-response, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume ProxiPlate.

  • Protein-Antibody Mix: Add 5 µL of a master mix containing the target kinase (e.g., 5 nM final) and Europium-anti-His antibody (2 nM final). Incubate for 15 minutes at room temperature (RT).

  • Tracer Addition: Add 5 µL of the appropriate ULight-labeled kinase tracer (e.g., 30 nM final).

  • Equilibration: Seal the plate and incubate for 60 minutes at RT to allow the 4-AB5M derivative to reach binding equilibrium with the tracer.

  • Readout: Read the plate on an EnVision Multilabel Reader. Excitation at 320 nm; emission measured simultaneously at 615 nm (Europium) and 665 nm (ULight).

  • Data Analysis: Calculate the FRET ratio ( 665/615 ). Normalize data against DMSO controls (0% inhibition) and a known pan-kinase inhibitor control (100% inhibition) to calculate the IC50​ .

Protocol B: SPR Kinetic Profiling

Causality Check: Because 4-AB5M derivatives are low molecular weight (~244 g/mol ), bulk refractive index changes from DMSO can mask the binding signal. Strict DMSO matching (exactly 5% in all samples and running buffers) is mandatory.

  • Surface Preparation: Dock a Series S Sensor Chip CM5 into the Biacore instrument. Activate flow cells with EDC/NHS.

  • Immobilization: Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~2000 RU. Block the surface with 1 M Ethanolamine.

  • Buffer Preparation: Prepare Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) and carefully spike in exactly 5.0% DMSO.

  • Analyte Injection: Inject 4-AB5M derivatives at 5 concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) using a multi-cycle kinetics approach. Flow rate: 30 µL/min. Contact time: 120 seconds. Dissociation time: 300 seconds.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for excluded volume effects.

  • Analysis: Fit the double-referenced sensorgrams (reference flow cell and blank buffer subtracted) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Quantitative Data & Structure-Activity Relationship (SAR)

To demonstrate the specific contribution of the 4-AB5M substitution pattern, we compare representative SAR data of a synthesized piperazine-linked library [1] against an unsubstituted anthranilic acid core.

The data below highlights how the addition of the 2-bromo (X-bond) and 5-methyl (hydrophobic) groups drastically improves both biochemical IC50​ and thermodynamic Ligand Efficiency (LE).

Scaffold CoreSubstitution PatternTarget Kinase IC50​ (nM)SPR Kd​ (nM)Residence Time ( τ )Ligand Efficiency (kcal/mol/heavy atom)
Unsubstituted 2-Amino (Anthranilic Acid)> 10,000> 10,000< 1 sec< 0.20
Intermediate 4-Amino-2-bromo85092015 sec0.28
4-AB5M Core 4-Amino-2-bromo-5-methyl 42 45 180 sec 0.36

Table 1: Representative SAR comparison demonstrating the causality of the 4-AB5M functional groups in driving kinase affinity and residence time.

Conclusion

The 4-Amino-2-bromo-5-methylbenzoic acid scaffold is a masterclass in rational drug design. By leveraging the σ -hole of the 2-bromo group for halogen bonding, the 4-amino group for hydrogen bonding, and the 5-methyl group for hydrophobic shielding, medicinal chemists can achieve highly potent and kinetically stable interactions within biological targets. Robust, self-validating assays like TR-FRET and SPR are essential to accurately quantify these subtle yet powerful thermodynamic gains.

References

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors SciELO South Africa URL
  • ACS Publications (Journal of Medicinal Chemistry)
  • PLoS One / Institute of Biochemistry and Biophysics (ibb.waw.pl)
Exploratory

UV-Vis Spectroscopic Profiling of 4-Amino-2-bromo-5-methylbenzoic Acid: Mechanistic Insights and Analytical Protocols

Executive Summary The accurate characterization of fine chemical building blocks requires a deep understanding of their photophysical behavior. 4-Amino-2-bromo-5-methylbenzoic acid (CAS: 2091138-62-2) presents a highly c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate characterization of fine chemical building blocks requires a deep understanding of their photophysical behavior. 4-Amino-2-bromo-5-methylbenzoic acid (CAS: 2091138-62-2) presents a highly complex chromophoric system where competing electronic and steric substituent effects dictate its ultraviolet-visible (UV-Vis) absorption profile. This technical guide provides an in-depth analysis of the molecule's structural photophysics, predictive spectral modeling, and a field-proven Standard Operating Procedure (SOP) for its UV-Vis spectrophotometric analysis.

Structural and Photophysical Theory

To understand the UV-Vis spectrum of 4-Amino-2-bromo-5-methylbenzoic acid, one must deconstruct the molecule into its base chromophore and analyze the causality behind each substituent's effect.

The Baseline Push-Pull System

The parent structure is closely related to 4-aminobenzoic acid (PABA). In PABA, the electron-donating amino group ( −NH2​ , +M effect) and the electron-withdrawing carboxyl group ( −COOH , −M effect) are positioned para to each other. This creates a highly efficient Intramolecular Charge Transfer (ICT) system. The extended π -conjugation allows for a low-energy electronic transition, resulting in a strong absorption maximum ( λmax​ ) at 278 nm in standard solvents[1].

Steric Inhibition of Resonance (SIR)

The defining feature of 4-Amino-2-bromo-5-methylbenzoic acid is the presence of the bulky bromine atom at the 2-position, directly ortho to the carboxyl group.

  • The Steric Clash: Bromine has a large van der Waals radius (~1.85 Å). Its proximity to the carboxyl group creates severe steric hindrance.

  • Loss of Coplanarity: To relieve this steric strain, the −COOH group is forced to twist out of the plane of the benzene ring[2].

  • Spectral Consequence: Because coplanarity is a strict prerequisite for orbital overlap, this twist disrupts the extended π -conjugation. The electronic communication between the donor ( −NH2​ ) and acceptor ( −COOH ) is severed—a phenomenon known as Steric Inhibition of Resonance (SIR)[3]. Consequently, the molecule cannot sustain the low-energy ICT transition seen in PABA, leading to a pronounced hypsochromic (blue) shift and a hypochromic effect (reduced molar absorptivity).

The Role of the 5-Methyl Group

The methyl group at the 5-position is ortho to the amino group. It acts as a weak electron donor via hyperconjugation ( +I effect). While it contributes a very minor bathochromic (red) shift (+2 to +5 nm) to the localized aromatic transitions, its impact is heavily eclipsed by the massive structural disruption caused by the 2-bromo group.

G A Base Chromophore (Benzene Ring) B 4-Amino Group (-NH2) Strong +M Donor A->B C 1-Carboxyl Group (-COOH) Strong -M Acceptor A->C D Intramolecular Charge Transfer (ICT) B->D Push C->D Pull H Hypsochromic (Blue) Shift & Hypochromic Effect D->H Net Spectral Result E 2-Bromo Group (-Br) Bulky Ortho Substituent F Steric Inhibition of Resonance (SIR) E->F Steric Clash G Twisted -COOH Reduced Conjugation F->G G->D Disrupts

Caption: Logical flow of substituent effects dictating the UV-Vis absorption profile.

Predictive Spectral Modeling & Data Presentation

Due to the SIR effect, the UV-Vis spectrum of 4-Amino-2-bromo-5-methylbenzoic acid will not resemble a fully conjugated benzoic acid. Instead, its primary absorption characteristics will more closely mirror those of a substituted aniline (e.g., 2-bromo-4-methylaniline), as the amino group remains conjugated with the ring while the carboxyl group is electronically isolated.

Table 1: Comparative UV-Vis Absorption Maxima ( λmax​ )

Compound λmax​ (nm)Primary TransitionStructural Note
Benzoic Acid ~230, ~270 π→π∗ , n→π∗ Unsubstituted baseline.
4-Aminobenzoic Acid (PABA) 194, 226, 278ICT (Push-Pull)Fully conjugated, coplanar system[1].
4-Amino-2-bromo-5-methylbenzoic acid ~215, ~260–265 Localized π→π∗ Conjugation disrupted by SIR; blue-shifted relative to PABA.

Note: Exact wavelengths will exhibit solvatochromism depending on the solvent's hydrogen-bonding capacity and polarity.

Standard Operating Procedure (SOP) for UV-Vis Analysis

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used to acquire the UV-Vis spectrum of 4-Amino-2-bromo-5-methylbenzoic acid[4].

Reagents and Materials
  • Analyte: 4-Amino-2-bromo-5-methylbenzoic acid (Purity 98%).

  • Solvent: Spectroscopic grade Methanol (UV cutoff ~205 nm). Do not use acetone or toluene due to their high UV cutoffs.

  • Cuvettes: Matched pair of quartz cuvettes (10 mm path length).

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the analyte using an analytical balance. Transfer to a 100 mL volumetric flask and dissolve completely in spectroscopic methanol to yield a 100μg/mL stock solution. Sonicate for 5 minutes if dissolution is slow.

  • Working Solution Dilution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to the mark with methanol. This yields a 10μg/mL working solution.

  • Instrument Initialization: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure emission stability.

  • Baseline Correction (Blanking): Fill both the reference and sample quartz cuvettes with pure spectroscopic methanol. Run a baseline scan from 190 nm to 400 nm. Zero the instrument.

  • Sample Measurement: Empty the sample cuvette, rinse it twice with small aliquots of the 10μg/mL working solution, and then fill it with the sample.

  • Data Acquisition: Scan the sample from 190 nm to 400 nm at a scan rate of 1 nm/interval.

  • Validation Check: Ensure the maximum absorbance ( Amax​ ) falls strictly between 0.1 and 1.0 AU . If Amax​>1.0 , the measurement is outside the linear dynamic range of the Beer-Lambert law, and the sample must be further diluted.

Workflow Start Prepare 100 µg/mL Stock in Spectroscopic Methanol Dilute Dilute to 10 µg/mL Working Solution Start->Dilute Blank Record Baseline with Pure Methanol Dilute->Blank Measure Scan 190 nm - 400 nm (Dual-Beam UV-Vis) Blank->Measure Check Check Absorbance Max (Target: 0.1 - 1.0 AU) Measure->Check DiluteMore Dilute Sample Further Check->DiluteMore If > 1.0 AU Analyze Identify λ_max (~220 nm, ~265 nm) Check->Analyze If Valid DiluteMore->Measure

Caption: Standard operating procedure and validation workflow for UV-Vis measurement.

Data Interpretation and Troubleshooting

When analyzing the output spectrum, researchers should look for two primary bands:

  • E-Band (High Energy): Expected around ~210–220 nm, corresponding to the allowed π→π∗ transitions of the aromatic ring.

  • B-Band / Localized ICT (Low Energy): Expected around ~260–265 nm. If this peak appears as a broad shoulder rather than a sharp peak, it is a direct confirmation of the Steric Inhibition of Resonance caused by the 2-bromo group.

Troubleshooting Artifacts:

  • Signal saturation below 210 nm: Indicates solvent cutoff interference. Ensure high-purity spectroscopic methanol is used, or switch to HPLC-grade water/acetonitrile if deep-UV transparency is required[1].

  • Peak broadening or shifting over time: Suggests potential photo-degradation or oxidation of the free amino group. Always store stock solutions in amber flasks and prepare working solutions fresh prior to measurement.

References

  • SIELC Technologies. "UV-Vis Spectrum of 4-Aminobenzoic Acid." SIELC Applications Library. Available at:[Link]

  • Nummert, V., et al. "Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids." ResearchGate. Available at:[Link]

  • Haynes, R. R., et al. "Quantification of Electrophilic Activation by Hydrogen-Bonding Organocatalysts." Journal of the American Chemical Society. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 4-Amino-2-bromo-5-methylbenzoic acid: Discovery and Synthesis

Foreword In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted benzoic acids, in particular, represent a privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted benzoic acids, in particular, represent a privileged structural motif, serving as crucial building blocks for a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of 4-Amino-2-bromo-5-methylbenzoic acid, a compound of significant interest to researchers and scientists in the pharmaceutical and chemical industries. While a definitive historical account of its initial discovery remains elusive in seminal literature, its emergence in the catalogues of specialized chemical suppliers points to its value as a synthetic intermediate. This document, therefore, focuses on elucidating plausible and scientifically grounded synthetic pathways, drawing upon established principles of organic chemistry and analogous transformations of structurally related molecules.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂-
Molecular Weight 230.06 g/mol [1]
CAS Number 1934458-01-1 (Isomer: 4-Amino-5-bromo-2-methylbenzoic acid)[1][2]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be sparingly soluble in water, with increased solubility in organic solvents like ethanol, methanol, and DMSOGeneral knowledge

Proposed Synthetic Pathways

The synthesis of 4-Amino-2-bromo-5-methylbenzoic acid can be approached through several strategic routes, primarily revolving around the sequential introduction of the amino, bromo, and methyl substituents onto the benzoic acid core. The following section details a logical and experimentally viable synthetic strategy, with each step grounded in established chemical transformations.

Retrosynthetic Analysis

A retrosynthetic approach to 4-Amino-2-bromo-5-methylbenzoic acid suggests a pathway originating from a more readily available starting material, such as 4-amino-5-methylbenzoic acid. The key transformations would involve a regioselective bromination.

G Target 4-Amino-2-bromo-5-methylbenzoic acid Intermediate1 4-Amino-5-methylbenzoic acid Target->Intermediate1 Electrophilic Bromination StartingMaterial 4-Nitro-3-methylbenzoic acid Intermediate1->StartingMaterial Reduction of Nitro Group

Caption: Retrosynthetic analysis of 4-Amino-2-bromo-5-methylbenzoic acid.

Detailed Synthetic Protocol

This proposed synthesis commences with the commercially available 4-nitro-3-methylbenzoic acid.

Step 1: Reduction of the Nitro Group to Synthesize 4-Amino-5-methylbenzoic acid

The initial step involves the reduction of the nitro group of 4-nitro-3-methylbenzoic acid to an amine. A standard and effective method for this transformation is catalytic hydrogenation.

  • Reaction:

  • Experimental Protocol:

    • In a high-pressure hydrogenation vessel, dissolve 4-nitro-3-methylbenzoic acid in a suitable solvent such as methanol or ethanol.

    • Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 50-100 psi).

    • The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

    • Upon completion, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to yield crude 4-amino-5-methylbenzoic acid, which can be purified by recrystallization.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This method is chosen for its high efficiency and clean reaction profile, typically affording high yields of the desired amine with minimal side products. The palladium catalyst provides a surface for the reaction to occur, facilitating the addition of hydrogen across the nitro group.

  • Solvent: Alcohols like methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

Step 2: Regioselective Bromination to Yield 4-Amino-2-bromo-5-methylbenzoic acid

The second and final step is the regioselective bromination of 4-amino-5-methylbenzoic acid. The activating and ortho-, para-directing amino group, along with the weakly activating and ortho-, para-directing methyl group, will influence the position of bromination. The position ortho to the strongly activating amino group is the most likely site for electrophilic substitution.

  • Reaction:

  • Experimental Protocol:

    • Dissolve 4-amino-5-methylbenzoic acid in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring. The amount of bromine should be one molar equivalent to favor mono-bromination.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, the mixture is poured into a large volume of cold water to precipitate the product.

    • The precipitate is collected by vacuum filtration, washed with cold water to remove any remaining acetic acid and inorganic byproducts, and then dried.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

  • Bromine in Acetic Acid: This is a classic and effective reagent system for the bromination of activated aromatic rings. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

  • Controlled Temperature and Stoichiometry: The reaction is performed at a low temperature and with a controlled amount of bromine to prevent over-bromination and the formation of undesired side products. The strong activation by the amino group makes the reaction proceed readily.

Workflow Visualization

The overall synthetic workflow can be visualized as a two-step process.

G Start 4-Nitro-3-methylbenzoic acid Step1 Step 1: Reduction (H₂, Pd/C) Start->Step1 Intermediate 4-Amino-5-methylbenzoic acid Step1->Intermediate Step2 Step 2: Bromination (Br₂, Acetic Acid) Intermediate->Step2 End 4-Amino-2-bromo-5-methylbenzoic acid Step2->End

Caption: Proposed two-step synthesis of 4-Amino-2-bromo-5-methylbenzoic acid.

Trustworthiness and Self-Validation

The described synthetic protocols are designed to be self-validating through standard analytical techniques at each stage:

  • Reaction Monitoring: Thin-layer chromatography (TLC) should be employed to monitor the progress of both the reduction and bromination steps, allowing for the determination of the optimal reaction time and ensuring the complete consumption of the starting material.

  • Intermediate and Product Characterization: The identity and purity of the intermediate (4-amino-5-methylbenzoic acid) and the final product (4-Amino-2-bromo-5-methylbenzoic acid) should be confirmed using a suite of analytical methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the substituents.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -C=O, -COOH).

    • Melting Point Analysis: To assess the purity of the final product.

Conclusion and Future Perspectives

This technical guide has outlined a plausible and robust synthetic pathway for 4-Amino-2-bromo-5-methylbenzoic acid, a valuable building block for medicinal chemistry and materials science. While its formal "discovery" in the historical sense is not well-documented, its utility is evident from its commercial availability. The proposed synthesis, rooted in fundamental and reliable organic reactions, provides a clear and actionable protocol for researchers. Further optimization of reaction conditions, such as screening different solvents, catalysts, and brominating agents, could lead to improved yields and purity. The availability of this compound through reliable synthetic routes will undoubtedly facilitate the exploration of new chemical entities with potential therapeutic applications.

References

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Amino-2-bromo-5-methylbenzoic Acid as a Pharmaceutical Scaffold

Executive Summary The design of highly selective targeted therapeutics relies heavily on the availability of densely functionalized, rigid molecular scaffolds. 4-Amino-2-bromo-5-methylbenzoic acid (CAS: 2091138-62-2) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly selective targeted therapeutics relies heavily on the availability of densely functionalized, rigid molecular scaffolds. 4-Amino-2-bromo-5-methylbenzoic acid (CAS: 2091138-62-2) is a tetrasubstituted benzene derivative that serves as an exceptionally versatile building block in modern drug discovery[1]. Featuring four distinct, orthogonally reactive sites—a carboxylic acid, an aryl bromide, an aniline amino group, and a methyl group—this scaffold enables the rapid construction of complex biaryl systems, quinazolinones, and allosteric kinase inhibitors.

This application note provides a comprehensive, field-proven guide to leveraging this building block. It details the causality behind specific reagent selections, orthogonal protection strategies, and self-validating experimental protocols designed to maximize yield and purity in pharmaceutical synthesis.

Physicochemical & Structural Profiling

The synthetic power of 4-Amino-2-bromo-5-methylbenzoic acid lies in the precise spatial arrangement of its functional groups. The ortho-relationship between the carboxylic acid (C1) and the bromide (C2) is primed for the synthesis of complex benzamides and subsequent transition-metal-catalyzed cyclizations[2].

To successfully utilize this building block without unwanted polymerization or cross-reactivity, an orthogonal functionalization strategy is mandatory. The quantitative and qualitative reactivity profile of the scaffold is summarized in Table 1 .

Table 1: Functional Group Reactivity & Orthogonal Strategy

Functional GroupPositionSynthetic UtilityOrthogonal Strategy & Causality
Carboxylic Acid C1Amidation, EsterificationReact first via HATU/DIPEA activation. Requires C4-NH₂ protection to prevent oligomerization.
Bromide C2Suzuki, Heck, SonogashiraReact post-amidation. The bulky ortho-amide directs Pd-insertion but requires robust ligands (e.g., dppf).
Amino Group C4Buchwald-Hartwig, AmidationProtect as N-Boc early. Unprotected anilines can poison Pd-catalysts or undergo guanylation[3].
Methyl Group C5Lipophilic tuning, Steric bulkChemically inert under standard conditions; blocks metabolic oxidation at the C5 position.

Strategic Synthetic Workflows

The Causality of Reaction Sequencing

When working with densely functionalized anilines, the order of operations dictates the success of the synthesis.

  • Amine Protection: While the C4-aniline is a relatively poor nucleophile, highly active coupling reagents like HATU can force unwanted side reactions, including bis-acylation or guanylation[3][4]. Protecting the amine as a tert-butyl carbamate (N-Boc) neutralizes its nucleophilicity.

  • Amidation: HATU is selected over EDC/HOBt due to the severe steric hindrance imparted by the ortho-bromide[4]. DIPEA is utilized as the base to ensure complete deprotonation of the carboxylic acid without triggering the guanylation of the amine partner.

  • Cross-Coupling: The Suzuki-Miyaura coupling is reserved for the penultimate step. Attempting Pd-catalyzed coupling before amidation often results in poor yields due to the free carboxylic acid coordinating with or poisoning the palladium catalyst.

Workflow A 4-Amino-2-bromo- 5-methylbenzoic acid (CAS: 2091138-62-2) B N-Boc Protection (Boc2O, THF) A->B Step 1 C Amidation (HATU, DIPEA, R-NH2) B->C Step 2 D Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) C->D Step 3 E Global Deprotection (TFA/DCM) D->E Step 4 F Target Active Pharmaceutical Ingredient E->F Final API

Workflow for the orthogonal functionalization of 4-Amino-2-bromo-5-methylbenzoic acid.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in validation checkpoints to ensure process integrity.

Protocol A: N-Boc Protection and HATU-Mediated Amidation

Objective: Mask the C4-aniline and construct the C1-benzamide.

Step-by-Step Methodology:

  • Protection: Dissolve 4-Amino-2-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous THF (0.2 M). Add Boc-anhydride (2.2 eq) and a catalytic amount of DMAP (0.1 eq). Heat to 60°C for 12 hours.

  • Validation Checkpoint 1 (LCMS): Confirm the mass shift. The presence of a 1:1 isotopic doublet (due to ‘79Br‘ and ‘81Br‘ ) at [M+H]+=330.0/332.0 confirms successful mono-Boc protection.

  • Activation: Concentrate the crude mixture, re-dissolve in anhydrous DMF (0.1 M), and cool to 0°C. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester[4].

  • Coupling: Add the target aliphatic or aromatic amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation Checkpoint 2: Quench with saturated aqueous ‘NaHCO3​‘ and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove DMF). TLC (Hexanes/EtOAc 1:1) should show a single new spot with a higher Rf​ than the starting acid.

Protocol B: Suzuki-Miyaura Cross-Coupling of the ortho-Bromo Benzamide

Objective: Install an aryl/heteroaryl group at the C2 position.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the bromobenzamide intermediate from Protocol A (1.0 eq), an arylboronic acid (1.5 eq), and ‘K2​CO3​‘ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M). Add the catalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq). Causality Note: The bidentate dppf ligand is critical here; it prevents catalyst deactivation by the adjacent bulky amide group and forces the reductive elimination step[2].

  • Reaction: Seal the vial, purge with Argon for 5 minutes, and heat at 90°C for 6 hours (or 110°C for 45 minutes via microwave irradiation).

  • Validation Checkpoint 3: Filter the crude mixture through a pad of Celite to remove palladium black. Run LCMS; the disappearance of the characteristic 1:1 Bromine isotopic doublet and the appearance of a single product mass peak validates successful C-C bond formation.

Biological Application Context

Derivatives of 4-Amino-2-bromo-5-methylbenzoic acid are frequently utilized to synthesize Type III and Type IV allosteric kinase inhibitors. The dense substitution pattern forces the resulting biaryl systems into a non-planar conformation. This distinct 3D geometry allows the molecule to lodge deeply into allosteric pockets of Receptor Tyrosine Kinases (RTKs), locking them in an inactive conformation and halting downstream oncogenic signaling.

Pathway Ligand Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Downstream Downstream Signaling (MAPK / PI3K Cascades) Receptor->Downstream Phosphorylation Inhibitor Scaffold-Derived Allosteric Inhibitor Inhibitor->Receptor Conformational Lock Effect Aberrant Cell Proliferation & Tumorigenesis Downstream->Effect Gene Transcription

Inhibition of RTK signaling pathways by derivatives of the 2-bromo-5-methylbenzoic acid scaffold.

References

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". ACS Publications. Available at: [Link]

  • Lv, W., et al. "Palladium-Catalyzed Dual C–H Arylation/Cyclization Reaction of Iodoferrocenes with ortho-Bromobenzamides". The Journal of Organic Chemistry. Available at:[Link]

  • Smith, A. B., et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application &amp; Protocol Guide: Suzuki-Miyaura Cross-Coupling of 4-Amino-2-bromo-5-methylbenzoic acid for Biaryl Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Biaryl Amino-Benzoic Acids The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Amino-Benzoic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional efficiency and a broad tolerance for diverse functional groups.[1][2][3] This Nobel Prize-winning transformation has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry where the biaryl motif is a privileged scaffold.[4][5]

This guide focuses on a substrate of significant interest to medicinal chemists and drug development professionals: 4-Amino-2-bromo-5-methylbenzoic acid . The resulting 4-amino-3-arylbenzoic acid framework is a key structural component in numerous pharmacologically active molecules.[6] The inherent functionalities of this substrate—the amino (NH₂) group and the carboxylic acid (COOH) group—provide versatile handles for subsequent chemical modifications, library synthesis, and the fine-tuning of pharmacokinetic properties.

However, this substrate also presents distinct challenges. The bromine atom is positioned ortho to a deactivating carboxylic acid group and para to a strongly activating amino group, creating a complex electronic environment. Furthermore, steric hindrance around the reaction center necessitates a carefully optimized catalytic system. This document provides a comprehensive technical overview, from mechanistic principles to a field-proven laboratory protocol, designed to empower researchers to successfully navigate the complexities of this valuable transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds via a well-defined palladium-based catalytic cycle. A fundamental understanding of this mechanism is critical for rational optimization and troubleshooting. The cycle is generally accepted to comprise three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][7][8]

  • Oxidative Addition: The cycle initiates with a catalytically active 14- or 12-electron Pd(0) complex, which inserts into the carbon-bromine bond of the 4-Amino-2-bromo-5-methylbenzoic acid.[7] This irreversible step forms a square planar Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligands on the palladium center.[1][4]

  • Transmetalation: This is often the rate-determining step. The base reacts with the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[9][10][11] This activated boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diaryl-Pd(II) complex. The choice of base and solvent is paramount for the efficiency of this step.[10]

  • Reductive Elimination: The newly formed diaryl-Pd(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][12]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination ArylHalide 4-Amino-2-bromo- 5-methylbenzoic acid (Ar-Br) ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ AteComplex [Ar'-B(OH)₃]⁻ (Activated Boronate) Base Base (e.g., K₃PO₄) Base->BoronicAcid Activation AteComplex->PdII_Aryl Product Biaryl Product (Ar-Ar') Product->PdII_Diaryl

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Key Reaction Parameters

The success of coupling 4-Amino-2-bromo-5-methylbenzoic acid hinges on the judicious selection of four key components: the catalyst/ligand system, the base, the solvent, and the boron source.

  • Catalyst and Ligand Selection: The steric hindrance from the ortho-substituents (COOH and methyl group) requires a robust catalytic system. While classic catalysts like Pd(PPh₃)₄ can be effective, modern systems involving bulky, electron-rich phosphine ligands often provide superior yields under milder conditions.[4][13][14] Ligands such as SPhos and XPhos are excellent choices as they promote both the oxidative addition and the challenging reductive elimination steps for hindered substrates.[4][14]

  • Base Selection: The base is critical for activating the boronic acid.[10] For this substrate, inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (K₂CO₃), especially for sterically demanding couplings.[15][16] Typically, 2-3 equivalents of the base are used.

  • Solvent System: The choice of solvent must balance the solubility of the polar benzoic acid substrate, the boronic acid, and the catalyst. Aprotic polar solvents are common. Mixtures of 1,4-dioxane/water or toluene/water are frequently employed.[6][13] The water component is often crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[17]

  • Boron Reagent: While arylboronic acids are the most common coupling partners, their stability can be an issue, sometimes leading to decomposition via protodeboronation.[1][14] Using a slight excess (1.2-1.5 equivalents) can compensate for this.[14] For particularly sensitive substrates, more stable boronic esters, such as pinacol esters (Ar-Bpin), are excellent alternatives.[1]

Comparative Performance Data

Direct comparative studies on 4-Amino-2-bromo-5-methylbenzoic acid are limited. The table below summarizes high-yielding conditions reported for the structurally analogous substrate, 4-Amino-3-bromobenzoic acid, providing a validated starting point for optimization.[6][13]

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O10012>95[6][13]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O1001692[6]
4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (3.0)THF/H₂O801295[6]
Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (2.0)H₂ORT1.599[6]

Detailed Experimental Protocol

This protocol provides a robust method for the Suzuki-Miyaura coupling of 4-Amino-2-bromo-5-methylbenzoic acid with a generic arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.

Materials & Equipment:

  • 4-Amino-2-bromo-5-methylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate, K₃PO₄ (anhydrous powder, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, sparged with N₂ or Ar for 30 min)

  • Deionized water (sparged with N₂ or Ar for 30 min)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard laboratory glassware for workup

  • Ethyl acetate (EtOAc), 1 M HCl, 1 M NaOH, Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Amino-2-bromo-5-methylbenzoic acid (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (3.0 equiv).

  • Inerting the Vessel: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.[15][16]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe to achieve a 4:1 or 5:1 solvent ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.[14]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup - Initial Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. Transfer the mixture to a separatory funnel. Add 1 M NaOH solution to make the aqueous layer basic (pH > 10). This will deprotonate the product (benzoic acid) and unreacted starting material, moving them into the aqueous layer as carboxylate salts.[18]

  • Workup - Removing Neutral Impurities: Separate the layers. Wash the aqueous layer with EtOAc (2x) to remove non-acidic impurities (like the phosphine ligand and any boronic acid homocoupling byproduct). Discard the organic layers.[19]

  • Workup - Product Isolation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with 1 M HCl. The product will precipitate out or can be extracted. Extract the aqueous layer with EtOAc or Dichloromethane (DCM) (3x).[18]

  • Drying and Concentration: Combine the organic extracts from the previous step, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) was not generated or was poisoned by oxygen.[16]Ensure all reagents and solvents are thoroughly degassed. Use a fresh, high-quality palladium source. Consider a pre-catalyst that forms the active species more reliably.[16]
Improper Base: Base is not strong enough or has poor solubility.[15]Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is a fine, anhydrous powder.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the homocoupling pathway.[1][15]Improve the degassing procedure (use freeze-pump-thaw cycles for best results).[16] Ensure a positive pressure of inert gas is maintained throughout.
Excess Boronic Acid: A large excess can favor homocoupling.Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).
Dehalogenation of Starting Material Hydride Source: Certain conditions can lead to the reduction of the C-Br bond.Avoid amine bases or alcohol solvents if this is observed. Switch to a carbonate or phosphate base and an aprotic solvent system.[16]
Protodeboronation of Boronic Acid Boronic Acid Instability: The C-B bond is cleaved by trace acid/water, especially at high temperatures.[14]Use a larger excess of the boronic acid (1.5-2.0 equiv). Alternatively, switch to a more stable boronic acid derivative, like a pinacol ester (Bpin).[14]
Difficult Purification Product Co-elutes with Impurities: Carboxylic acid interacts strongly with silica.Rely on the acid-base extraction workup to remove the majority of impurities before chromatography.[18][19] If chromatography is needed, consider adding a small amount of acetic acid to the eluent to suppress tailing.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Amino-2-bromo-5-methylbenzoic acid is a powerful, albeit challenging, transformation for synthesizing valuable biaryl scaffolds for drug discovery and materials science. Success relies on a rational approach to reaction design, founded on a solid mechanistic understanding. By carefully selecting modern, robust catalyst systems with bulky ligands, optimizing the base and solvent conditions, and employing a rigorous acid-base workup strategy, researchers can achieve high yields and purity. The protocols and insights provided herein serve as a comprehensive guide to navigate the intricacies of this reaction and accelerate synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Bidal, Y. D., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Feron, L. J. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QO00919B. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]

  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Martinez-Ferrate, O., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Reddit. (2024, July 25). carboxylic acid separation following a suzuki reaction. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]

  • KISTI. (2015). Simple aminobenzoic acid promoted palladium catalyzed room temperature Suzuki-Miyaura cross-coupling reaction in aqueous media. Tetrahedron Letters. [Link]

  • Chen, Y., et al. (2018). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PMC. [Link]

  • ACS Omega. (2022, August 10). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium. [Link]

  • Kairav Chemofarbe Industries Ltd. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient and Recyclable Magnetic-Nanoparticle-Supported Palladium Catalyst for the Suzuki Coupling Reactions of Organoboronic Acids with Alkynyl Bromides. [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]

  • Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • RSC Publishing. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • ScienceDirect. (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.). Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems. [Link]

  • RSC Publishing. (2016, October 18). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews. [Link]

  • ACS Publications. (2021, May 21). 2,2′-Biaryldicarboxylate Synthesis via Electrocatalytic Dehydrogenative C–H/C–H Coupling of Benzoic Acids. ACS Catalysis. [Link]

  • Bentham Science. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • RSC Publishing. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]

Sources

Method

preparation of amides from 4-Amino-2-bromo-5-methylbenzoic acid

Title: Application Note: Overcoming Steric and Chemoselective Barriers in the Amidation of 4-Amino-2-bromo-5-methylbenzoic Acid Executive Summary & Substrate Profiling 4-Amino-2-bromo-5-methylbenzoic acid (CAS: 2091138-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Overcoming Steric and Chemoselective Barriers in the Amidation of 4-Amino-2-bromo-5-methylbenzoic Acid

Executive Summary & Substrate Profiling

4-Amino-2-bromo-5-methylbenzoic acid (CAS: 2091138-62-2) is a highly functionalized aromatic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical libraries. However, its derivatization via amide coupling presents two distinct chemical hurdles:

  • Steric Hindrance : The ortho-bromo substituent forces the carboxylate group out of coplanarity with the aromatic ring. This steric shielding severely retards the rate of nucleophilic attack on the activated acyl intermediate.

  • Chemoselectivity : The presence of an unprotected para-amino group introduces the risk of intermolecular self-condensation (oligomerization).

This Application Note details field-proven methodologies to achieve high-yielding amidations by exploiting kinetic differentiation and advanced uronium/phosphonic coupling reagents.

Mechanistic Rationale: Reagent Selection and Causality

Standard carbodiimide-based protocols (e.g., EDC/HOBt) often fail with this substrate. The slow rate of activation and subsequent aminolysis caused by the ortho-bromo group provides ample time for the unprotected aniline moiety of a second substrate molecule to attack, leading to polymeric byproducts. To circumvent this, the coupling must be kinetically accelerated.

  • HATU-Mediated Activation : HATU packages activation and leaving-group delivery into a single reagent[1]. It generates an OAt (7-azabenzotriazole) active ester. The 7-aza nitrogen provides anchimeric assistance (the "7-aza effect"), hydrogen-bonding with the incoming amine to drastically accelerate aminolysis[1]. This rapid kinetic profile allows the target amine to outcompete the substrate's own weakly nucleophilic aniline group.

  • T3P-Mediated Activation : Propylphosphonic anhydride (T3P) generates a highly reactive acyl phosphate intermediate[2]. It is particularly effective for sterically hindered carboxylic acids and offers the operational advantage of water-soluble byproducts, enabling purification via simple aqueous extraction without inducing racemization or side-reactions[3].

Reaction Pathways (Visualization)

Depending on the nucleophilicity of the target amine, two distinct workflows are recommended to ensure absolute chemoselectivity.

G Substrate 4-Amino-2-bromo-5-methylbenzoic acid (Sterically Hindered COOH) DirectCoupling Direct Amidation (T3P, DIPEA, 0°C to RT) Substrate->DirectCoupling Pathway A (Kinetic Control) Protection N-Boc Protection (Boc2O, TEA, THF) Substrate->Protection Pathway B (Thermodynamic Control) AliphaticAmine Aliphatic Amine (High Nucleophilicity) AliphaticAmine->DirectCoupling ProductA Chemoselective Amide (No Protection Needed) DirectCoupling->ProductA Fast Aminolysis WeakAmine Aniline / Weak Amine (Low Nucleophilicity) CouplingB Accelerated Amidation (HATU, DIPEA, DMF) WeakAmine->CouplingB Protection->CouplingB Deprotection Global Deprotection (TFA / DCM) CouplingB->Deprotection ProductB Target Amide (High Purity) Deprotection->ProductB Stepwise Isolation

Caption: Divergent amidation pathways for 4-Amino-2-bromo-5-methylbenzoic acid based on amine nucleophilicity.

Quantitative Data: Coupling Reagent Performance

The following table summarizes the expected performance metrics when coupling 4-Amino-2-bromo-5-methylbenzoic acid with a standard primary aliphatic amine (e.g., benzylamine) without aniline protection.

Coupling ReagentActive IntermediateAminolysis KineticsChemoselectivity (Target vs. Self-Condensation)Workup ComplexityTypical Yield
EDC / HOBt OBt EsterSlowPoor (< 3:1 ratio)Low (Aqueous wash)25 - 40%
HATU OAt EsterVery FastExcellent (> 20:1 ratio)High (Chromatography required)85 - 95%
T3P (50% in EtOAc) Acyl PhosphateFastExcellent (> 15:1 ratio)Low (Aqueous wash)80 - 90%

Self-Validating Experimental Protocols

Protocol A: Direct Chemoselective Amidation with T3P

Application: Coupling with highly nucleophilic aliphatic primary or secondary amines.

  • Substrate Solubilization : To an oven-dried 50 mL round-bottom flask under N2, add 4-Amino-2-bromo-5-methylbenzoic acid (1.0 mmol, 244.1 mg) and the target aliphatic amine (1.2 mmol). Dissolve in 5.0 mL of anhydrous Ethyl Acetate (EtOAc).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 0.52 mL).

    • Causality: DIPEA is utilized over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive acyl phosphate intermediate.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath. Dropwise add T3P (50% wt. solution in EtOAc, 1.5 mmol, 0.89 mL) over 5 minutes.

    • Causality: Initiating the activation at 0 °C suppresses the thermodynamic self-condensation of the substrate's aniline group, allowing the more nucleophilic aliphatic amine to selectively trap the active ester[2].

  • Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • In-Process Control (IPC) : Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation: The reaction is complete when the starting material mass[M+H]+ 244/246 is depleted. Confirm chemoselectivity by verifying the absence of the dimer mass [2M-H2O+H]+ at m/z 471/473/475.

  • Workup : Quench the reaction with 10 mL of saturated aqueous NaHCO3. Separate the layers and wash the organic layer with 10 mL of 1M HCl, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The water-soluble T3P byproducts are completely removed in the aqueous washes[3].

Protocol B: Two-Step Amidation via N-Boc Protection

Application: Coupling with weakly nucleophilic amines (e.g., anilines, sterically hindered secondary amines).

Step 1: N-Boc Protection

  • Dissolve 4-Amino-2-bromo-5-methylbenzoic acid (1.0 mmol) in 5 mL of THF. Add Triethylamine (2.0 mmol) and Di-tert-butyl dicarbonate (Boc2O, 1.2 mmol).

  • Heat to 50 °C for 12 hours. The ortho-methyl group sterically hinders the aniline, necessitating elevated temperatures for complete protection.

  • Concentrate, acidify to pH 4 with 1M citric acid, and extract with EtOAc. Isolate the N-Boc protected intermediate.

Step 2: HATU-Mediated Coupling & Deprotection

  • Activation : Dissolve the N-Boc intermediate (1.0 mmol) and the weak amine (1.5 mmol) in 4 mL of anhydrous DMF. Add DIPEA (3.0 mmol) and cool to 0 °C. Add HATU (1.2 mmol, 456 mg) in one portion.

  • Coupling : Stir at room temperature for 12 hours.

    • Causality: The 7-aza effect of the HATU-derived OAt ester forces the unreactive amine into proximity via hydrogen bonding, overcoming the dual steric hindrance of the ortho-bromo acid and the weak amine[1].

  • Deprotection : Dilute the crude mixture with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine. Concentrate the organic layer. Resuspend the crude protected amide in 4 mL of Dichloromethane (DCM) and add 1 mL of Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

  • Validation & Isolation : Concentrate to remove TFA. Neutralize with saturated NaHCO3, extract with DCM, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target amide.

References

  • Sigma-Aldrich : 4-amino-2-bromo-5-methylbenzoic acid | 2091138-62-2.

  • Peptide Chemistry : HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.1

  • ACS Publications : Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. 2

  • ChemRxiv : N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-bromo-5-methylbenzoic Acid

Prepared by the Office of the Senior Application Scientist This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Amino-2-bromo-5-methylbenzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Amino-2-bromo-5-methylbenzoic acid. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve reaction yield, purity, and reproducibility. Our approach is grounded in established chemical principles and field-proven methodologies to address the specific challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

This section addresses common issues and strategic considerations for the synthesis of 4-Amino-2-bromo-5-methylbenzoic acid.

Q1: What is the most reliable and high-yielding synthetic route for 4-Amino-2-bromo-5-methylbenzoic acid?

The most effective and widely applicable strategy involves a two-stage process starting from the readily available p-toluic acid (4-methylbenzoic acid). This route offers excellent control over regioselectivity and generally produces high yields.

The overall pathway is as follows:

  • Synthesis of the Intermediate: First, synthesize 2-amino-5-methylbenzoic acid. This is achieved by the nitration of p-toluic acid to form 2-nitro-5-methylbenzoic acid, followed by the reduction of the nitro group to an amine.[1]

  • Regioselective Bromination: The second stage involves the selective bromination of the 2-amino-5-methylbenzoic acid intermediate to yield the final product. The key to this step is controlling the position of bromine entry.

This approach is favored because the directing effects of the substituents on the aromatic ring can be leveraged to ensure the desired isomer is the major product.

Q2: My bromination step is giving low yields and multiple side products. How can I improve the regioselectivity?

This is the most critical challenge in this synthesis. Low yield and the formation of isomers stem from improper control of the electrophilic aromatic substitution (bromination) step. The key is to understand the directing effects of the substituents already on the ring.

  • The Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group.

  • The Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.

  • The Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group.

The powerful activating and ortho-directing effect of the amino group at position 4 dominates, guiding the incoming electrophile (Br⁺) to one of its ortho positions (position 2 or 6). Since position 6 is sterically hindered by the adjacent methyl group, the bromine will preferentially add at position 2 .

To maximize this selectivity and improve yield, consider the following:

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) in strong acids if possible, as this can lead to over-bromination and harsher reaction conditions. N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of activated aromatic rings.[2][3] It provides a slow, controlled release of the electrophilic bromine species, which significantly enhances regioselectivity and minimizes side-product formation.

  • Solvent: Dimethylformamide (DMF) or acetic acid are suitable solvents for NBS bromination, as they help to moderate the reactivity.[2][3]

  • Temperature Control: Run the reaction at a controlled, low temperature (e.g., 0-5 °C) initially, then allow it to warm to room temperature. Exothermic reactions can decrease selectivity, so maintaining a cool temperature during the addition of NBS is crucial.[3]

Q3: I am struggling to synthesize the 2-amino-5-methylbenzoic acid precursor. What are the critical parameters for this step?

The synthesis of this precursor from p-toluic acid is a well-established two-step process: nitration followed by reduction.[1] Success hinges on careful control of each step.

For the Nitration Step:

  • Critical Parameter: Temperature control. The nitration of p-toluic acid is highly exothermic. You must maintain a low temperature (typically 0-10°C) during the addition of the nitrating mixture (a combination of concentrated nitric and sulfuric acids).[1]

  • Causality: If the temperature rises uncontrollably, you risk the formation of dinitrated byproducts and reduced yield of the desired 2-nitro-5-methylbenzoic acid. The slow, dropwise addition of the nitrating mixture into the solution of p-toluic acid in sulfuric acid is essential.

For the Reduction Step:

  • Critical Parameter: Catalyst and Reaction Conditions. The reduction of the nitro group is most cleanly achieved via catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (10% Pd/C) catalyst.[1]

  • Causality: This method is highly selective for the nitro group and will not affect the carboxylic acid. Ensure the catalyst is handled safely (it can be pyrophoric) and that the system is properly purged to remove air before introducing hydrogen gas.[1] Alternative reduction methods, like using iron (Fe) powder in the presence of an acid (like ammonium chloride), are also effective and may be more accessible if high-pressure hydrogenation equipment is unavailable.[4]

Q4: How can I effectively purify the final 4-Amino-2-bromo-5-methylbenzoic acid product?

Proper purification is essential to obtain a high-purity final compound.

  • Initial Workup: After the reaction is complete, the crude product is typically precipitated by pouring the reaction mixture into water.[2] This removes most of the water-soluble byproducts and unreacted reagents.

  • Filtration and Washing: The precipitated solid should be collected by vacuum filtration and washed thoroughly with water to remove any remaining acids or salts.

  • Recrystallization: This is the most powerful technique for purifying the final product. A suitable solvent system, often a mixture like ethanol/water or dichloromethane/methanol, should be used.[2][5] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

  • Characterization: Confirm the purity and identity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Bromination Step 1. Incomplete reaction. 2. Use of a harsh or non-selective brominating agent (e.g., excess Br₂). 3. Suboptimal reaction temperature.1. Monitor reaction progress using TLC. 2. Switch to N-Bromosuccinimide (NBS) for higher selectivity.[3] 3. Maintain a low temperature (0-5 °C) during reagent addition.
Formation of Multiple Isomers 1. Loss of regiocontrol during bromination. 2. Reaction temperature was too high.1. Use NBS in a suitable solvent like DMF to improve selectivity.[2] 2. Ensure efficient cooling and slow addition of the brominating agent.
Dark-Colored Product 1. Oxidation of the amino group. 2. Presence of residual impurities from the nitration step.1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen). 2. Ensure the 2-amino-5-methylbenzoic acid precursor is pure before bromination. 3. Purify the final product by recrystallization, possibly with a small amount of activated carbon.
Low Yield in Reduction Step 1. Inactive hydrogenation catalyst (Pd/C). 2. Insufficient hydrogen pressure or reaction time.1. Use fresh, high-quality Pd/C catalyst. Handle it carefully as it can be pyrophoric.[1] 2. Ensure the system is leak-proof and allow the reaction to run to completion (monitor by TLC).
Visualized Experimental Workflow
Overall Synthetic Pathway

The diagram below illustrates the complete, optimized workflow from the starting material to the final product.

Caption: Optimized two-stage synthesis workflow.

Regioselectivity in Bromination

This diagram explains the electronic directing effects that ensure high selectivity in the final bromination step.

Caption: Directing effects on the aromatic ring.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Synthesis of 2-Amino-5-methylbenzoic Acid[1]

Part A: Nitration of p-Toluic Acid

  • In a flask equipped with a magnetic stirrer and set in an ice-salt bath, cool 100 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 20 g of p-toluic acid to the cold sulfuric acid while stirring, ensuring the temperature remains below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the p-toluic acid solution over 1 hour, ensuring the reaction temperature is maintained between 0-10°C.

  • After the addition is complete, stir the mixture at low temperature for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The product, 2-nitro-5-methylbenzoic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Part B: Reduction to 2-Amino-5-methylbenzoic Acid

  • In a hydrogenation vessel, dissolve 15 g of the 2-nitro-5-methylbenzoic acid from Part A in 200 mL of ethanol.

  • Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst (50% wet).

  • Seal the vessel, evacuate the air and replace with nitrogen, then evacuate again and replace with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake (typically 2-4 hours).

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 2-amino-5-methylbenzoic acid, which can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Selective Bromination using NBS
  • In a 250 mL round-bottom flask, dissolve 10 g of dry 2-amino-5-methylbenzoic acid in 100 mL of dimethylformamide (DMF).

  • Cool the solution to 0-5°C in an ice bath under a nitrogen atmosphere.

  • In a separate beaker, dissolve an equimolar amount of N-Bromosuccinimide (NBS) (approx. 11.8 g) in 50 mL of DMF.

  • Add the NBS solution dropwise to the cooled solution of the amine over 30-45 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction's completion by TLC.

  • Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 100 mL) and then with a small amount of cold ethanol to remove residual DMF.

  • Dry the product under vacuum. For higher purity, recrystallize from an appropriate solvent system (e.g., ethanol/water).

References
  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Syntheses. Resorcinol, 4-bromo-. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 4-Amino-2-bromo-5-methylbenzoic Acid

Welcome to the Technical Support Center for 4-Amino-2-bromo-5-methylbenzoic acid (CAS: 2091138-62-2). This highly substituted benzoic acid derivative presents significant solubility challenges due to its complex zwitteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-2-bromo-5-methylbenzoic acid (CAS: 2091138-62-2). This highly substituted benzoic acid derivative presents significant solubility challenges due to its complex zwitterionic nature and highly lipophilic core. This guide provides researchers and formulation scientists with field-proven, mechanistically grounded troubleshooting strategies to achieve stable aqueous solutions for in vitro and in vivo applications.

Core Principles & FAQs: The Causality of Insolubility

Q1: Why is 4-Amino-2-bromo-5-methylbenzoic acid practically insoluble in pure water at neutral pH? A: The insolubility is driven by a thermodynamic conflict between its functional groups. While the molecule possesses polar groups (-COOH and -NH₂), its core is dominated by the highly lipophilic bromine and methyl substituents. In pure water, the energy required to break the strong intermolecular hydrogen bonds of the crystal lattice (driven by carboxylic acid dimerization and amino-carboxyl interactions) exceeds the hydration energy provided by the water molecules. Consequently, the hydrophobic effect forces the molecules to aggregate and precipitate[1].

Q2: How do the specific functional groups dictate my solubilization strategy? A: Solubility is fundamentally tied to the ionization state of the molecule, governed by its pKa values. The baseline pKa of the carboxylic acid in 4-aminobenzoic acid is 2.38[2]. However, the strong electron-withdrawing inductive effect of the ortho-bromine atom (similar to 2-bromobenzoic acid, pKa 2.84[3]) makes the carboxyl group highly acidic. Conversely, the amino group acts as a weak base (pKa ~4.85)[4].

  • At pH < 2.0: The amino group is protonated (-NH₃⁺), increasing solubility but risking cellular toxicity in biological assays.

  • At pH 3.0 - 5.0: The molecule exists in a poorly soluble zwitterionic/neutral state.

  • At pH > 7.4: The carboxyl group is fully deprotonated (-COO⁻). Formulating the compound as a sodium salt in a mildly alkaline buffer is the most effective way to leverage ion-dipole interactions for aqueous solubility[5].

Q3: When should I use cosolvents versus micellar encapsulation? A: The choice depends on causality and downstream application. Cosolvents (like DMSO or PEG400) physically disrupt the hydrogen-bonded network of water, lowering the dielectric constant to accommodate the lipophilic core[5]. This is ideal for in vitro assays where small volumes are used. However, upon injection in vivo, cosolvents rapidly diffuse into the bloodstream, leaving the drug to precipitate. For in vivo dosing, micellar encapsulation (using Tween-80) or cyclodextrin complexation physically shields the hydrophobic core from water, preventing precipitation upon infinite dilution[1].

Troubleshooting Guide: Common Formulation Failures

Issue 1: "My 100 mM DMSO stock precipitates immediately upon a 1:1000 dilution into aqueous cell culture media."

  • Root Cause: Solvent shifting. When the DMSO is diluted, water rapidly replaces it. The highly hydrophobic bromo-methyl-benzene core is suddenly exposed to a high-dielectric aqueous environment, triggering rapid hydrophobic collapse and crystallization.

  • Solution: Do not dilute directly into bare media. Instead, pre-warm the media to 37°C and supplement it with a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., 0.5% BSA) prior to adding the DMSO stock. The surfactant micelles or BSA hydrophobic pockets will capture the drug molecules before they can nucleate.

Issue 2: "I adjusted the aqueous buffer to pH 8.0, but the powder is floating on the surface and taking hours to dissolve."

  • Root Cause: Poor wettability. The lipophilic methyl and bromo groups create a high contact angle with water, preventing the aqueous base from penetrating the powder to initiate deprotonation.

  • Solution: Utilize a "wetting phase." First, dissolve the dry powder in a micro-volume of ethanol or DMSO (just enough to form a paste). Then, add the pH 8.0 buffer under continuous vortexing. This bypasses the surface tension barrier.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation step fails, the protocol has not reached thermodynamic equilibrium.

Protocol A: pH-Adjusted Salt Formation (For In Vitro Buffers)

This protocol converts the compound into a highly soluble sodium salt.

  • Weighing: Weigh 10 mg of 4-Amino-2-bromo-5-methylbenzoic acid into a glass vial.

  • Wetting: Add 50 µL of DMSO to wet the powder and disrupt the crystal lattice.

  • Titration: Add 900 µL of distilled water. The solution will be cloudy.

  • Ionization: Add 0.1 M NaOH dropwise (approx. 40-50 µL) while stirring vigorously until the solution turns completely clear. Do not exceed pH 8.5 to prevent oxidative degradation of the amino group.

  • Volume Adjustment: Bring the final volume to 1.0 mL with water.

  • System Validation: Monitor the pH continuously for 15 minutes after the solution turns clear. Causality: If the pH drops, the un-ionized solid core is still dissolving and consuming OH⁻ ions. A stable pH for >15 minutes validates complete, stable thermodynamic dissolution.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For In Vivo Dosing)

This protocol encapsulates the lipophilic core, allowing for safe IV/IP injection without precipitation.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard saline (0.9% NaCl).

  • Integration: Add the required mass of the benzoic acid derivative directly to the cyclodextrin solution.

  • Equilibration: Stir the suspension at 37°C for 24 hours. The hydrophobic cavity of the cyclodextrin requires time to displace water molecules and encapsulate the drug's bromo-methyl core.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • System Validation: Measure the optical density at 600 nm (OD600) of the filtrate against a saline blank. Causality: An OD600 < 0.05 validates the absence of sub-visible nucleating aggregates, confirming true molecular encapsulation rather than a micro-suspension.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseOptimal Downstream Application
pH Adjustment (pH > 7.5) Ion-dipole interaction via carboxylate anion formation[5]50x - 100xAqueous buffers, IV formulations
Cosolvency (DMSO/PEG400) Disruption of water H-bond network & polarity matching[1]100x - 500xIn vitro biochemical assays
Cyclodextrin (HP-β-CD) Hydrophobic cavity encapsulation of the bromo-methyl core20x - 50xIn vivo dosing (Oral/IP/IV)
Hydrotropy (Sodium Salicylate) Molecular complexation and structural organization[6]~20xIndustrial scale-up / extraction

Decision Workflows & Mechanistic Pathways

Workflow Start Determine Downstream Application InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo InVitro_DMSO Prepare DMSO Stock (Max 0.1% final vol) InVitro->InVitro_DMSO InVivo_pH Formulate as Sodium Salt (Adjust pH to 7.5-8.0) InVivo->InVivo_pH InVivo_CD Complex with 10-20% HP-β-CD InVivo->InVivo_CD InVitro_Precip Precipitation upon aqueous dilution? InVitro_DMSO->InVitro_Precip InVitro_Yes Add Tween-80 or BSA to aqueous media InVitro_Precip->InVitro_Yes Yes InVitro_No Proceed with Assay InVitro_Precip->InVitro_No No

Decision matrix for selecting the optimal solubilization strategy based on experimental application.

Mechanism cluster_0 Solubilization Mechanisms Solid Crystalline Compound Salt Deprotonation (pH > 7.4) Forms Soluble Anion Solid->Salt Micelle Surfactant Addition Micellar Encapsulation Solid->Micelle Cosolvent DMSO/PEG400 Disrupts H-Bonds Solid->Cosolvent Solution Homogeneous Aqueous Solution Salt->Solution Micelle->Solution Cosolvent->Solution

Mechanistic pathways of solubilization for crystalline 4-Amino-2-bromo-5-methylbenzoic acid.

References

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. WJBPHS (2023). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 978, 4-Aminobenzoic Acid. PubChem. Available at:[Link]

  • LookChem. 2-Bromobenzoic acid Properties and pKa. LookChem. Available at:[Link]

  • Polish Journal of Chemical Technology. Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Pol. J. Chem. Tech. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Amino-2-bromo-5-methylbenzoic Acid Coupling

Welcome to the Advanced Coupling Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 4-amino-2-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Coupling Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 4-amino-2-bromo-5-methylbenzoic acid .

This specific substrate presents a "perfect storm" of catalytic challenges: an unprotected Lewis-basic amino group (-NH₂), an acidic carboxylic acid (-COOH), and significant steric hindrance around the C-Br bond due to the ortho-carboxylate and meta-methyl groups. This guide provides the mechanistic causality behind experimental choices to help you achieve sub-mol% catalyst loadings.

Part 1: Mechanistic Insights & FAQs

Q1: Why does my reaction stall at 15-20% conversion, accompanied by the precipitation of a black solid (Pd black)? A1: This is a classic symptom of substrate-induced catalyst poisoning followed by premature reductive elimination. The unprotected para-amino group is a strong σ-donor. If your phosphine ligand is not sterically demanding enough, the -NH₂ group of the substrate will displace the ligand and coordinate to the Pd(II) intermediate. This forms an off-cycle, highly stable complex that eventually degrades into inactive Pd(0) black[1].

Q2: How do I adjust the base stoichiometry to account for the free carboxylic acid? A2: Standard Suzuki couplings typically use 2.0 equivalents of base. However, the -COOH group (pKa ~4) will immediately consume 1.0 equivalent of your base to form the carboxylate salt. The transmetalation step requires a basic environment to form the reactive boronate complex[2]. If you only use 2.0 equivalents, the local pH drops, transmetalation stalls, and the Pd(II) intermediate degrades—a phenomenon well-documented in transition-metal couplings[3]. You must use 3.5 to 4.0 equivalents of a mild, inorganic base like K₃PO₄.

Q3: Which ligand system is optimal for reducing Pd loading below 1 mol% for this substrate? A3: To achieve sub-mol% loading, you must use a dialkylbiaryl phosphine ligand, specifically XPhos , paired with a Generation 3 (G3) or Generation 4 (G4) palladacycle precatalyst. The extreme steric bulk of XPhos creates a protective "pocket" around the palladium center, physically blocking the -NH₂ group from coordinating. Simultaneously, its electron-rich nature accelerates the oxidative addition into the sterically hindered ortho-bromo position, allowing for highly active turnover at room temperature or mild heating[4].

Part 2: Troubleshooting Guide

Issue 1: High Levels of Protodeboronation
  • Symptom: The aryl bromide remains unreacted, but the boronic acid partner is entirely consumed and converted to the corresponding des-boronated arene.

  • Causality: The acidic proton of the -COOH group is protonating the boronic acid before the base can neutralize it.

  • Solution: Pre-form the carboxylate salt. Add the base to the 4-amino-2-bromo-5-methylbenzoic acid in the solvent and stir for 15 minutes before adding the boronic acid and the palladium catalyst.

Issue 2: Difficulty Extracting the Product During Workup
  • Symptom: Poor mass recovery during the liquid-liquid extraction phase.

  • Causality: The product is an amphoteric amino acid. At high pH, it remains in the aqueous layer as a carboxylate; at low pH, it remains in the aqueous layer as an ammonium salt.

  • Solution: Carefully adjust the aqueous layer to the isoelectric point (pH 4.5–5.5) using 1M HCl before extracting with a polar organic solvent like ethyl acetate or 2-methyltetrahydrofuran.

Part 3: Mechanistic & Workflow Visualizations

Mechanism Pd_Pre Pd Precatalyst (e.g., XPhos-Pd-G3) Pd_0 Active L-Pd(0) Catalyst Pd_Pre->Pd_0 Activation Poison_NH2 Catalyst Poisoning (NH2 Coordination) Pd_0->Poison_NH2 Poor Ligand Choice Ox_Add Oxidative Addition (C-Br Cleavage) Pd_0->Ox_Add Substrate Poison_COOH Insoluble Pd-Carboxylate (Insufficient Base) Ox_Add->Poison_COOH Base < 2 eq Transmet Transmetalation (Boronic Acid + Base) Ox_Add->Transmet Base > 3 eq Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_0 Catalyst Turnover Product Coupled Biaryl Product Red_Elim->Product

Fig 1. Mechanistic pathways showing productive catalytic turnover vs. substrate-induced poisoning.

Workflow Step1 1. Reagent Prep Weigh Substrate, Base, & Catalyst Step2 2. Inert Atmosphere Evacuate/Backfill Schlenk Tube Step1->Step2 Step3 3. Solvent Addition Add Degassed Dioxane/H2O Step2->Step3 Step4 4. Reaction Stir at 80°C for 2-4 hours Step3->Step4 Step5 5. Workup Acidify to pH 5, Extract Product Step4->Step5

Fig 2. Optimized experimental workflow for low-loading Suzuki-Miyaura cross-coupling.

Part 4: Quantitative Data & Optimization Metrics

The following table demonstrates the causality between ligand/base selection and the ability to drive down catalyst loading while maintaining high conversion rates.

Catalyst SystemLigand TypeBase (Eq.)Pd LoadingConversion (%)Primary Failure Mode
Pd(PPh₃)₄MonodentateK₂CO₃ (2.0)5.0 mol%< 15%Amine poisoning / Pd black formation
Pd(dppf)Cl₂BidentateK₃PO₄ (2.0)2.0 mol%45%Stalled transmetalation (Insufficient base)
XPhos-Pd-G3 Dialkylbiaryl K₃PO₄ (4.0) 0.5 mol% > 95% None (Optimized)

Part 5: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checks to ensure the integrity of the catalytic cycle at a 0.5 mol% Pd loading.

Reagents:

  • 4-Amino-2-bromo-5-methylbenzoic acid (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • K₃PO₄ (4.0 mmol, 4.0 eq)

  • XPhos-Pd-G3 (0.005 mmol, 0.5 mol%)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Solid Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-amino-2-bromo-5-methylbenzoic acid, arylboronic acid, and K₃PO₄.

  • Atmospheric Purge: Cap the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Validation Check: The rigorous exclusion of oxygen prevents the homocoupling of the boronic acid.

  • Solvent Addition & Deprotonation: Add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed HPLC-grade water via syringe. Stir at room temperature for 15 minutes. Validation Check: The suspension will change in appearance as the carboxylic acid is deprotonated into the highly soluble potassium carboxylate salt.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add the XPhos-Pd-G3 precatalyst.

  • Reaction Initiation: Heat the reaction mixture to 80 °C. Validation Check: Within 5-10 minutes, the solution should transition from a deep red/orange (precatalyst) to a pale yellow/amber, visually confirming the successful generation of the active L-Pd(0) species.

  • Workup: After 2-4 hours, cool the reaction to room temperature. Dilute with 5 mL of water and slowly add 1M HCl dropwise until the pH reaches exactly 5.0 (verify with a pH meter or narrow-range indicator paper). Extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Source: Royal Society of Chemistry (rsc.org)
  • Source: libretexts.
  • Source: American Chemical Society (acs.org)
  • [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)

Sources

Optimization

scale-up challenges for 4-Amino-2-bromo-5-methylbenzoic acid production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical engineering and chemical challenges encountered when scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical engineering and chemical challenges encountered when scaling up the production of 4-Amino-2-bromo-5-methylbenzoic acid from the bench to the multi-kilogram scale.

Direct bromination of 4-amino-3-methylbenzoic acid is not a viable pathway for this specific regioisomer, as the strongly activating amino group directs bromination to the 5-position (yielding 4-amino-5-bromo-3-methylbenzoic acid). Therefore, the validated industrial scale-up route relies on a two-step sequence: the regioselective nitration of 2-bromo-5-methylbenzoic acid, followed by the chemoselective reduction of the resulting nitro intermediate.

Below is the technical breakdown, troubleshooting FAQ, and self-validating protocols to ensure high yield, isomeric purity, and safe execution.

Process Workflow & Scale-Up Pain Points

Workflow SM 2-Bromo-5-methylbenzoic acid (Starting Material) Nitration Step 1: Regioselective Nitration (HNO3 / H2SO4, <5°C) SM->Nitration Pain1 Risk: Thermal Runaway & Isomer Formation (6-nitro) Nitration->Pain1 Int 4-Nitro-2-bromo-5-methylbenzoic acid (Intermediate) Nitration->Int Reduction Step 2: Chemoselective Reduction (Fe / NH4Cl, 85°C) Int->Reduction Pain2 Risk: Debromination & Iron Sludge Blinding Reduction->Pain2 Prod 4-Amino-2-bromo-5-methylbenzoic acid (Target Product) Reduction->Prod

Workflow for the scale-up synthesis of 4-Amino-2-bromo-5-methylbenzoic acid.

Quantitative Process Parameters Summary

ParameterStep 1: Regioselective NitrationStep 2: Chemoselective Reduction
Primary Reagents HNO₃ (65%), H₂SO₄ (98%)Fe powder (325 mesh), NH₄Cl, H₂O/EtOH
Operating Temperature 0°C to 5°C (Strictly controlled)80°C to 85°C (Reflux)
Reaction Time 2–4 hours4–6 hours
Key Impurities 6-nitro isomer, dinitro speciesDebrominated amine, unreacted nitro
Average Scale-Up Yield 75% – 82%85% – 90%
In-Process Control (IPC) HPLC (Monitor 4-nitro vs 6-nitro ratio)HPLC (Monitor debromination < 0.5%)

Troubleshooting Guide & FAQs

Q1: During the nitration of 2-bromo-5-methylbenzoic acid, we observe a significant amount of the 6-nitro isomer and experience thermal runaway. How do we control this at the 10-kg scale? Causality & Solution: In the starting material, the methyl group at position 5 directs electrophilic substitution to positions 4 and 6. Position 6 is sterically hindered as it is flanked by the bulky carboxyl group (at C1) and the methyl group (at C5). Position 4 is much less hindered. However, nitration is highly exothermic[1]. If the internal temperature exceeds 5°C during scale-up, the reaction shifts from kinetic to thermodynamic control, reducing regioselectivity and increasing the 6-nitro isomer. Action: Implement a fed-batch dosing strategy with a jacketed reactor. Pre-cool the substrate in H₂SO₄ to -5°C and dose the mixed acid at a rate that strictly maintains the internal temperature below 5°C. Use high-shear agitation to prevent localized pooling of the nitrating mixture.

Q2: In the reduction step, we attempted standard Pd/C catalytic hydrogenation, but we are losing the bromine atom (hydrodehalogenation). How can we achieve chemoselectivity? Causality & Solution: Palladium is highly active for oxidative addition into the C-Br bond. When reducing nitro-bromoaromatics, standard catalytic hydrogenation leads to rapid debromination alongside nitro reduction[2]. Action: Abandon Pd/C. Switch to a modified Béchamp reduction using Iron powder and Ammonium Chloride (NH₄Cl). This single-electron transfer mechanism is completely chemoselective for the nitro group and leaves the aryl bromide intact[3]. If hydrogen gas must be used due to facility constraints, utilize a heavily poisoned Pt/C catalyst (e.g., doped with vanadium or hypophosphorous acid) at low pressure (1 bar).

Q3: We switched to the Béchamp reduction (Fe/acid) to prevent debromination, but the resulting iron oxide sludge is blinding our filters and doubling our cycle times. What is the engineering workaround? Causality & Solution: The reduction of nitroarenes using iron produces Fe₃O₄ (magnetite) and Fe(OH)₃, which form a gelatinous, unfilterable matrix when cold or at a neutral/acidic pH. Action: Alkalinize the mixture slightly (pH 8.5) with Na₂CO₃ at the end of the reaction and perform a hot filtration (80°C) through a pre-heated Nutsche filter packed with a Celite (diatomaceous earth) bed. The alkaline pH ensures the iron oxides coagulate into a more crystalline, filterable state, while the high temperature keeps your amine product dissolved in the filtrate.

Standard Operating Procedures (SOPs) for Scale-Up

Step 1: Regioselective Nitration (10-kg Scale Simulation)

Self-Validating Principle: Temperature control ensures isomeric purity; pH control during quenching ensures complete precipitation.

  • Dissolution : Charge a 100 L glass-lined reactor with 2-bromo-5-methylbenzoic acid (10 kg, 46.5 mol) and concentrated H₂SO₄ (40 L). Engage the cooling jacket and bring the internal temperature to -5°C.

  • Nitrating Mixture Preparation : In a separate cooled vessel, prepare a mixed acid solution of conc. HNO₃ (3.5 L, ~1.1 eq) and conc. H₂SO₄ (5 L).

  • Dosing : Feed the mixed acid into the main reactor at a controlled rate of 0.2 L/min. Critical IPC: Monitor the internal thermocouple. Pause dosing immediately if the temperature exceeds 5°C[1].

  • Reaction : Once dosing is complete, stir for 3 hours at 0°C. Confirm completion via HPLC (Starting material < 2%).

  • Quenching & Isolation : Transfer the mixture slowly into a secondary reactor containing 100 kg of crushed ice and water under vigorous agitation. Filter the precipitated 4-nitro-2-bromo-5-methylbenzoic acid via a Nutsche filter. Wash the filter cake with cold water until the filtrate pH is >4 (validating the removal of residual sulfuric acid). Dry under vacuum at 45°C.

Step 2: Chemoselective Béchamp Reduction

Self-Validating Principle: Stepwise iron addition prevents thermal runaway; hot alkaline filtration prevents product loss in the sludge.

  • Setup : Charge a 200 L reactor with the intermediate 4-nitro-2-bromo-5-methylbenzoic acid (10 kg, 38.4 mol), ethanol (50 L), water (50 L), and NH₄Cl (2 kg). Heat the mixture to 80°C.

  • Iron Addition : Add fine iron powder (325 mesh, 8.5 kg, ~4 eq) in 1 kg portions over 2 hours. Critical IPC: Wait for the foaming (hydrogen evolution) to subside before adding the next portion[3].

  • Reaction : Reflux the mixture at 85°C for 4 hours. Confirm completion via HPLC (Nitro intermediate < 1%, Debrominated impurity < 0.5%).

  • Alkalinization & Hot Filtration : Add Na₂CO₃ carefully to adjust the pH to 8.5. While maintaining the temperature at 80°C, filter the hot mixture through a pre-heated Celite pad to remove the Fe₃O₄/Fe(OH)₃ sludge. Wash the filter cake with 10 L of hot ethanol to extract any trapped product.

  • Crystallization : Transfer the combined filtrates to a clean reactor and cool slowly to 5°C to crystallize the final 4-amino-2-bromo-5-methylbenzoic acid. Filter, wash with cold ethanol, and dry under vacuum to a constant weight.

References

  • BenchChem. "2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5". Benchchem.
  • ResearchGate. "ChemInform Abstract: A Novel Catalytic Process for Trifluoromethylation of Bromoaromatic Compounds".
  • ACS Publications.
  • BenchChem. "2,4-Diaminobenzenesulfonic acid | 88-63-1". Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-Amino-2-bromo-5-methylbenzoic Acid

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Amino-2-bromo-5-methylbenzoic acid, a crucial building block in various synthetic pathways. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices and objectively comparing alternatives to establish a robust, self-validating analytical procedure.

The Analytical Challenge: 4-Amino-2-bromo-5-methylbenzoic Acid

4-Amino-2-bromo-5-methylbenzoic acid presents a typical analytical challenge for reversed-phase HPLC. Its aromatic structure provides good UV absorbance, a prerequisite for UV-based detection. However, the presence of both an acidic carboxylic acid group and a basic amino group means its retention behavior is highly dependent on the pH of the mobile phase. The goal is to develop and validate a method that is not only accurate and precise but also robust enough to handle minor variations in experimental conditions, ensuring reliable results across different laboratories and instruments.

Method Development: A Comparative Approach to Optimization

Before a method can be validated, it must be developed and optimized. The objective of this phase is to achieve good resolution of the main peak from any potential impurities with a reasonable run time and acceptable peak shape. Our development strategy focuses on a comparative evaluation of critical chromatographic parameters.

Comparative Stationary Phase (Column) Selection

The choice of the stationary phase is paramount for achieving the desired separation. For a moderately polar compound like 4-Amino-2-bromo-5-methylbenzoic acid, a C18 column is the logical starting point. However, not all C18 columns are created equal. We compared three different C18 columns to assess their performance.

ColumnParticle Size (µm)Pore Size (Å)Key FeaturePerformance Outcome
Alternative 1: Standard C18 5120General-purpose, traditional packingModerate peak tailing observed for the main analyte.
Alternative 2: High-Purity, End-Capped C18 3.5100Reduced silanol activitySuperior Performance: Symmetrical peak shape, minimal tailing.
Alternative 3: C8 5120Less hydrophobic than C18Reduced retention time, potential for co-elution with early-eluting impurities.

Rationale for Selection: The high-purity, end-capped C18 column was selected for its superior performance in reducing peak tailing. The acidic nature of 4-Amino-2-bromo-5-methylbenzoic acid can lead to secondary interactions with residual silanol groups on the silica backbone of the stationary phase, causing peak asymmetry. End-capping minimizes these interactions, resulting in a more accurate and reproducible peak integration.

Comparative Mobile Phase Composition

The mobile phase composition, particularly its pH and the type of organic modifier, directly influences the retention and selectivity of the separation.

Mobile Phase CompositionRationalePerformance Outcome
Alternative A: Acetonitrile/Water Acetonitrile is a common organic modifier with low viscosity and good UV transparency.Acceptable separation, but peak shape was sensitive to minor pH changes.
Alternative B: Methanol/Water with 0.1% Formic Acid Methanol is another common organic modifier. Formic acid is used to control the pH.Good peak shape, but longer run times were required to achieve the same resolution as acetonitrile.
Alternative C: Acetonitrile/Phosphate Buffer (pH 2.5) A buffered mobile phase provides stable pH control, ensuring consistent ionization of the analyte. A pH of 2.5 is well below the pKa of the carboxylic acid group, ensuring it is protonated and well-retained.Optimal Performance: Excellent peak shape, stable retention times, and robust separation.

Rationale for Selection: The combination of acetonitrile and a phosphate buffer at pH 2.5 was chosen as the optimal mobile phase. This is because maintaining a consistent, low pH is critical for the reproducible analysis of ionizable compounds like 4-Amino-2-bromo-5-methylbenzoic acid.[1][2] The buffer ensures that the analyte is predominantly in its non-ionized form, leading to consistent retention and symmetrical peaks.

The Optimized and Validated HPLC Method

Based on the comparative development studies, the following HPLC method was established and subsequently validated:

  • Column: High-Purity, End-Capped C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile: 20mM Potassium Phosphate Buffer pH 2.5 (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Standard Concentration: 0.1 mg/mL in mobile phase

A Rigorous Validation Protocol: The Self-Validating System

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4][5] Our validation protocol is designed as a self-validating system, where the acceptance criteria for each parameter reinforce the reliability of the others. This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

Caption: Workflow for HPLC Method Development and Validation.

System Suitability

Causality: Before any validation runs, system suitability testing (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[10][11] This is a non-negotiable prerequisite.

Protocol:

  • Inject the standard solution five times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.

  • Calculate the tailing factor and the number of theoretical plates for the first injection.

Acceptance Criteria:

  • RSD of Peak Area: ≤ 1.0%

  • RSD of Retention Time: ≤ 1.0%

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9][12] For a purity assay, this is arguably the most critical parameter.

Protocol:

  • Forced Degradation: Subject the 4-Amino-2-bromo-5-methylbenzoic acid sample to stress conditions (acid, base, peroxide, heat, and light) to induce degradation.

  • Analyze the stressed samples alongside an unstressed sample and a blank (mobile phase).

  • Assess the peak purity of the main peak in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The main peak should be free from any co-eluting peaks in the chromatograms of the stressed samples.

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is essential for accurate quantification.

Protocol:

  • Prepare a series of at least five standard solutions of 4-Amino-2-bromo-5-methylbenzoic acid ranging from 50% to 150% of the nominal standard concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy

Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[12]

Protocol:

  • Prepare a sample matrix (placebo) if applicable. If not, use the standard diluent.

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the standard concentration) with a known amount of 4-Amino-2-bromo-5-methylbenzoic acid.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4]

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of 4-Amino-2-bromo-5-methylbenzoic acid at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%

  • Intermediate Precision: RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][8] These are crucial for impurity profiling.

Protocol (based on the calibration curve):

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Prepare solutions at the calculated LOD and LOQ concentrations and inject them to verify the signal-to-noise ratio (S/N).

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with acceptable precision and accuracy.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Protocol:

  • Deliberately vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 2 °C)

    • Acetonitrile Composition in Mobile Phase (± 2%)

  • Inject a standard solution and a system suitability solution for each condition.

  • Evaluate the impact on system suitability parameters, retention time, and peak area.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in peak area should not be significant.

Robustness_Analysis cluster_variations Deliberate Variations cluster_evaluation Evaluation Parameters center Optimized Method flow_rate Flow Rate (± 0.1 mL/min) center->flow_rate ph Mobile Phase pH (± 0.2) center->ph temp Column Temp. (± 2 °C) center->temp org_mod Organic Modifier (± 2%) center->org_mod sst System Suitability flow_rate->sst retention Retention Time flow_rate->retention area Peak Area flow_rate->area resolution Resolution flow_rate->resolution ph->sst ph->retention ph->area ph->resolution temp->sst temp->retention temp->area temp->resolution org_mod->sst org_mod->retention org_mod->area org_mod->resolution result Robust Method sst->result retention->result area->result resolution->result

Caption: Logical flow of the robustness study.

Summary of Validation Data

Validation ParameterAcceptance CriteriaResult
System Suitability RSD ≤ 1.0%, Tailing ≤ 1.5, Plates ≥ 2000Pass
Specificity No co-elution, peak purity passPass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability RSD) ≤ 1.0%0.45%
Precision (Intermediate RSD) ≤ 2.0%0.68%
LOD S/N ≈ 3:10.05 µg/mL
LOQ S/N ≈ 10:10.15 µg/mL
Robustness SST criteria metPass

Conclusion

This guide has detailed a comprehensive, scientifically-grounded approach to the validation of an HPLC method for the purity determination of 4-Amino-2-bromo-5-methylbenzoic acid. By employing a comparative strategy during method development, we established an optimized method with superior performance characteristics. The subsequent validation, conducted in strict adherence to ICH guidelines, confirmed that the method is specific, linear, accurate, precise, and robust. This self-validating system provides a high degree of assurance in the quality of the analytical data, a critical requirement for researchers, scientists, and drug development professionals in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • Waters Corporation. FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

Sources

Comparative

Reactivity Comparison Guide: 4-Amino-2-bromo-5-methylbenzoic acid vs. 4-Amino-3-methylbenzoic acid

Executive Summary In the landscape of rational drug design and late-stage functionalization, the selection of precise aromatic building blocks dictates the synthetic trajectory of a project. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and late-stage functionalization, the selection of precise aromatic building blocks dictates the synthetic trajectory of a project. This guide provides an in-depth comparative analysis of two closely related anthranilic/benzoic acid derivatives: 4-Amino-2-bromo-5-methylbenzoic acid (Compound A) and 4-Amino-3-methylbenzoic acid (Compound B) .

While structurally similar, the presence of an ortho-bromine atom in Compound A fundamentally alters its electronic landscape, acidity, and cross-coupling potential. Conversely, Compound B serves as a critical biological marker and a highly reactive nucleophile in unhindered environments. This guide dissects their mechanistic differences and provides validated experimental protocols for their application.

Structural and Electronic Analysis: The Causality of Reactivity

To understand the divergent reactivity of these two molecules, we must analyze the inductive (-I), resonance (+R), and steric effects governing their functional groups.

  • Compound A (4-Amino-2-bromo-5-methylbenzoic acid): The presence of the bromine atom at the C2 position (ortho to the carboxylic acid) exerts a strong electron-withdrawing inductive effect (-I). This stabilizes the carboxylate anion, drastically increasing the acidity of the -COOH group. However, the bulky bromine atom also creates significant steric hindrance, blocking the Bürgi-Dunitz trajectory for incoming nucleophiles during esterification or amidation.

  • Compound B (4-Amino-3-methylbenzoic acid): Lacking the halogen, this compound is governed by the electron-donating resonance (+R) of the para-amine and the weak inductive (+I) effect of the meta-methyl group. This destabilizes the carboxylate, resulting in a higher pKa[1]. Notably, Compound B is a major biological metabolite of the formamidine insecticide Amitraz, making it a critical biomarker in clinical toxicology and agricultural residue analysis [2].

Amine Nucleophilicity

The steric environment around the C4-amine is nearly identical in both compounds (flanked by one ortho-methyl and one ortho-proton). However, the meta-bromine in Compound A pulls electron density from the aromatic system via its -I effect. Consequently, the lone pair on the amine in Compound A is slightly less available, rendering it a weaker nucleophile compared to the amine in Compound B.

Reactivity CompA 4-Amino-2-bromo-5-methylbenzoic acid (Compound A) PropA1 High Acidity (pKa ~3.4) Ortho-Br Inductive Effect CompA->PropA1 PropA2 Pd-Catalyzed Cross-Coupling (C2-Br Synthetic Handle) CompA->PropA2 PropA3 Sterically Hindered COOH Slower Esterification CompA->PropA3 CompB 4-Amino-3-methylbenzoic acid (Compound B) PropB1 Moderate Acidity (pKa 4.76) CompB->PropB1 PropB2 Amitraz Metabolite Biomarker Analysis CompB->PropB2 PropB3 Unobstructed COOH Rapid Esterification CompB->PropB3

Divergent reactivity profiles and applications of Compound A and Compound B.

Quantitative Data Comparison

The following table synthesizes the physicochemical properties and reactivity metrics of both building blocks, providing a quick-reference guide for synthetic planning.

Property / MetricCompound A (4-Amino-2-bromo-5-methylbenzoic acid)Compound B (4-Amino-3-methylbenzoic acid)
CAS Number 2091138-62-2 [4]2486-70-6 [1]
Molecular Weight 230.06 g/mol 151.16 g/mol
Carboxylic Acid pKa ~3.40 (Estimated based on 2-bromobenzoic acid) [3]4.76 (Experimental) [2]
Amine Nucleophilicity Moderate (Attenuated by meta-Br -I effect)High (Enhanced by +R and +I effects)
Steric Hindrance at C1 High (Ortho-Bromine)Low (Ortho-Protons)
Cross-Coupling Handle Yes (C2-Aryl Bromide)No
Primary Application Scaffold for novel therapeutics / Late-stage arylationDye intermediate / Amitraz biomarker [2]

Note: The pKa of Compound A is mathematically estimated. The baseline pKa of benzoic acid (4.2) drops to 2.84 with an ortho-bromine [3]. Applying this ΔpKa (-1.36) to Compound B's experimental pKa (4.76) yields an estimated pKa of ~3.40 for Compound A.

Experimental Methodologies: Self-Validating Protocols

To leverage these compounds effectively, researchers must account for their electronic and steric differences. The following protocols are designed as self-validating systems, ensuring that reaction progress can be unambiguously tracked.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of Compound A

Objective: To utilize the C2-Br handle of Compound A for C-C bond formation without requiring protecting groups on the -NH2 or -COOH moieties. Causality: The aryl bromide is highly susceptible to oxidative addition by Pd(0). A bidentate ligand like dppf is chosen to prevent catalyst poisoning by the free amine and carboxylic acid groups.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Compound A (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). The bulky dppf ligand suppresses undesired coordination from the substrate's polar groups.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.2 M). Purge the system with Argon for 10 minutes.

  • Reaction: Heat the mixture to 90°C for 8 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating: successful oxidative addition and reductive elimination will show the disappearance of the starting mass ( m/z 230/232, 1:1 isotopic pattern for Br) and the emergence of the arylated product mass ( m/z [230 - 79 + Ar]).

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the cross-coupled benzoic acid derivative. Filter and wash with cold water.

Suzuki Start Compound A (Aryl Bromide) OxAdd Oxidative Addition Pd(0) -> Pd(II) Start->OxAdd Pd Catalyst Transmet Transmetalation with Ar-B(OH)2 OxAdd->Transmet Base (K2CO3) RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->OxAdd Pd(0) Regeneration Product C2-Arylated Benzoic Acid RedElim->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling of Compound A.

Protocol 2: Comparative Fischer Esterification

Objective: To demonstrate the kinetic impact of steric hindrance caused by the ortho-bromine in Compound A versus the unhindered Compound B. Causality: Fischer esterification relies on the nucleophilic attack of an alcohol on the protonated carbonyl carbon. The bulky C2-Br in Compound A physically impedes the approach of methanol, drastically reducing the reaction rate.

Step-by-Step Methodology:

  • Setup: Set up two parallel round-bottom flasks. Charge Flask 1 with Compound A (1.0 mmol) and Flask 2 with Compound B (1.0 mmol).

  • Reagents: Add 10 mL of anhydrous Methanol to each flask, followed by 0.1 mL of concentrated H2SO4 (catalyst).

  • Reflux: Heat both flasks to 65°C under reflux.

  • Self-Validation (TLC Tracking): Spot both reactions on a silica TLC plate every 2 hours (Eluent: Hexanes/EtOAc 1:1).

    • Observation: Flask 2 (Compound B) will show complete consumption of the starting material within 4-6 hours, yielding a higher Rf product (methyl ester).

    • Observation: Flask 1 (Compound A) will show <30% conversion in the same timeframe due to ortho-hindrance.

  • Alternative Route for A: To achieve full esterification of Compound A, the methodology must be shifted from Fischer conditions to the use of Thionyl Chloride (SOCl2) to first generate the highly electrophilic acyl chloride, forcing the reaction to completion.

References

  • PubChem: 4-Amino-3-methylbenzoic acid | CID 75598. Source: National Institutes of Health (NIH).
  • EURL-SRM Analytical Observations Report (Amitraz Metabolite). Source: EU Reference Laboratory for Pesticides.
  • PubChem: 2-Bromobenzoic acid | CID 6940. Source: National Institutes of Health (NIH).
  • 4-amino-2-bromo-5-methylbenzoic acid | 2091138-62-2. Source: Sigma-Aldrich.
Validation

Structural Elucidation of 4-Amino-2-bromo-5-methylbenzoic Acid: A Comparative Guide to ESI-QTOF vs. GC-EI-MS Fragmentation Pathways

Audience: Researchers, scientists, and drug development professionals. Introduction 4-Amino-2-bromo-5-methylbenzoic acid (C8H8BrNO2, Exact Mass: 228.97 Da) is a highly functionalized aromatic building block frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-2-bromo-5-methylbenzoic acid (C8H8BrNO2, Exact Mass: 228.97 Da) is a highly functionalized aromatic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. For drug development professionals, accurately characterizing its structural integrity and identifying trace impurities is paramount. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) MS against classical Gas Chromatography-Electron Ionization (GC-EI-MS) for mapping the fragmentation pathways of this compound.

Mechanistic Grounding: The Causality of Fragmentation

Understanding the fragmentation of 4-Amino-2-bromo-5-methylbenzoic acid requires analyzing the competing electronic effects of its four substituents: the electron-withdrawing carboxylic acid and bromine, and the electron-donating amino and methyl groups.

  • The Isotopic Signature (Self-Validation): The presence of bromine provides a built-in self-validating system for any mass spectrometry protocol. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any fragment ion retaining the bromine atom must exhibit this characteristic doublet separated by 2 Da . If a predicted brominated fragment lacks this isotopic signature, the experimental assignment is definitively incorrect.

  • Dehydration vs. Decarboxylation: In positive ion mode (ESI+), protonation typically occurs at the amino group or the carbonyl oxygen. Protonation of the carboxylic acid hydroxyl group leads to the rapid expulsion of water (-18 Da), forming a highly stable acylium ion. Conversely, in negative ion mode (ESI-) or under hard electron ionization (EI), the dominant thermodynamic sink is decarboxylation—the loss of CO2 (-44 Da) .

  • Homolytic C-Br Cleavage: The C-Br bond is relatively weak. Under collision-induced dissociation (CID) or 70 eV EI, homolytic cleavage of the C-Br bond results in the loss of a bromine radical (•Br, -79/-81 Da), leaving behind a stabilized aniline radical cation .

Comparative Performance: ESI-QTOF vs. GC-EI-MS

While both platforms successfully identify the compound, they trigger fundamentally different fragmentation cascades. ESI-QTOF (soft ionization) preserves the pseudo-molecular ion, allowing for targeted MS/MS (CID) experiments. GC-EI-MS (hard ionization at 70 eV) shatters the molecule instantly, providing a highly reproducible, library-searchable fingerprint .

Table 1: Quantitative Comparison of Major Fragment Ions for 4-Amino-2-bromo-5-methylbenzoic Acid

Fragmentation PathwayNeutral LossESI-QTOF (Pos Mode, CID 20 eV) m/zGC-EI-MS (70 eV) m/zDiagnostic Value
Intact Molecular Ion None229.981 / 231.979 ([M+H]⁺)228.9 / 230.9 (M•⁺)High (Determines exact mass)
Dehydration -H₂O (-18.01 Da)211.970 / 213.968Low abundanceConfirms -COOH presence
Decarboxylation -CO₂ (-43.99 Da)185.991 / 187.989185.0 / 187.0Primary backbone cleavage
Bromine Loss -Br• (-78.92 Da)151.063150.0Confirms halogenation
Combined Loss -CO₂ & -Br•107.073106.0 (Base Peak)Core aniline-methyl stability

Pathway Visualization

The following diagram illustrates the causal relationships in the ESI-CID fragmentation pathway.

MS_Pathway M_plus [M+H]+ m/z 230.0 / 232.0 Protonated Precursor M_H2O [M+H - H2O]+ m/z 212.0 / 214.0 Acylium Ion M_plus->M_H2O -H2O (-18 Da) CID M_CO2 [M+H - CO2]+ m/z 186.0 / 188.0 Decarboxylated M_plus->M_CO2 -CO2 (-44 Da) CID M_H2O_CO [M+H - H2O - CO]+ m/z 184.0 / 186.0 M_H2O->M_H2O_CO -CO (-28 Da) M_Br [M+H - CO2 - Br•]+ m/z 107.1 Substituted Aniline M_CO2->M_Br -Br• (-79/-81 Da)

Figure 1: ESI-CID fragmentation pathway of protonated 4-Amino-2-bromo-5-methylbenzoic acid.

Experimental Protocols: Self-Validating Systems

To ensure maximum reproducibility and trustworthiness, the following protocols are designed with built-in system suitability checks.

Protocol A: High-Resolution ESI-QTOF MS/MS

Objective: To determine the exact mass and map the CID fragmentation cascade.

  • Sample Preparation: Dissolve 1 mg of 4-Amino-2-bromo-5-methylbenzoic acid in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Methanol:Water with 0.1% Formic Acid. (Causality: Formic acid acts as a proton donor, ensuring high ionization efficiency in positive ESI mode).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Source Optimization: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 10 L/min.

  • Data Acquisition (Auto-MS/MS): Acquire MS1 data from m/z 50-500. Set the QTOF to automatically trigger MS/MS scans on the two most abundant ions. Use a collision energy (CE) ramp of 15-30 eV using Nitrogen as the collision gas.

  • Data Validation: Verify the precursor ion exact mass (Theoretical [M+H]⁺ for ⁷⁹Br = 229.981 Da). Confirm the presence of the[M+2+H]⁺ peak at ~100% relative abundance to validate the presence of bromine before interpreting downstream fragments.

Protocol B: GC-EI-MS

Objective: To generate a highly reproducible, library-searchable fragmentation fingerprint.

  • Derivatization (Crucial Step): Because carboxylic acids and primary amines cause peak tailing and thermal degradation in GC, derivatization is mandatory. React 1 mg of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS in 50 µL of Pyridine at 70°C for 30 minutes to form the TMS-ester/TMS-amine derivative.

  • Injection: Inject 1 µL of the derivatized sample into the GC inlet at 250°C using a 10:1 split ratio.

  • Separation: Use a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan from m/z 40 to 500.

  • Data Validation: Look for the molecular ion of the derivatized complex. The characteristic -15 Da loss (loss of a methyl group from the TMS moiety) should be prominent, followed by the core fragmentation of the brominated aromatic ring.

Workflow Sample Sample Prep (Derivatization/Dilution) Sep Separation (UHPLC or GC) Sample->Sep Ion Ionization (ESI+ or 70eV EI) Sep->Ion Analyzer Mass Analyzer (QTOF or Quad) Ion->Analyzer Data Data Validation (Isotope Check) Analyzer->Data

Figure 2: Standardized comparative workflow for structural elucidation and pathway analysis.

Conclusion

For the structural elucidation of 4-Amino-2-bromo-5-methylbenzoic acid, ESI-QTOF provides superior mechanistic insight into stepwise fragmentation (such as dehydration and decarboxylation) due to its soft ionization and exact mass capabilities. GC-EI-MS, while requiring derivatization to protect the polar amine and acid groups, offers unmatched reproducibility for library matching. By utilizing the 1:1 bromine isotopic signature as a self-validating anchor, researchers can confidently map these complex fragmentation pathways across either platform.

References

  • Taylor & Francis. "Probing radical versus proton migration in the aniline cation with IRMPD spectroscopy." Molecular Physics.[Link]

  • National Institutes of Health (NIH) / PMC. "Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes." European Journal of Mass Spectrometry.[Link]

Comparative

Physicochemical Causality: Why Molecular Structure Dictates the Method

Comprehensive Analytical Guide: GC-MS vs. LC-MS for 4-Amino-2-bromo-5-methylbenzoic Acid The accurate quantification and structural confirmation of highly functionalized aromatic compounds—such as 4-Amino-2-bromo-5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: GC-MS vs. LC-MS for 4-Amino-2-bromo-5-methylbenzoic Acid

The accurate quantification and structural confirmation of highly functionalized aromatic compounds—such as 4-Amino-2-bromo-5-methylbenzoic acid—present unique analytical challenges. For researchers and drug development professionals, selecting the optimal mass spectrometry (MS) platform requires a deep understanding of the analyte’s physicochemical properties. This guide objectively evaluates Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS), detailing the causality behind methodological choices and providing self-validating experimental protocols.

4-Amino-2-bromo-5-methylbenzoic acid (Chemical Formula: C8H8BrNO2) contains two highly polar, hydrogen-bonding functional groups: an amino group (-NH2) and a carboxylic acid group (-COOH).

  • Polarity and Volatility: At physiological or neutral pH, this compound can exist as a zwitterion. This extreme polarity translates to a high boiling point and poor volatility. Consequently, polar halogenated benzoic acids are inherently unsuitable for direct GC analysis, as they suffer from severe peak tailing, irreversible column adsorption, and thermal degradation (e.g., decarboxylation) in high-temperature injection ports[1].

  • The Derivatization Bottleneck: To analyze this compound via GC-MS, the active hydrogens on the -NH2 and -COOH groups must be chemically masked (e.g., via silylation). This derivatization step adds significant complexity, limits sample throughput, and introduces potential quantitative variability[2],[3].

  • The LC-MS Advantage: LC-MS bypasses the volatility requirement, allowing for the direct analysis of the intact, underivatized molecule. Furthermore, the compound's ionizable groups make it highly responsive to Electrospray Ionization (ESI), establishing LC-MS as the versatile workhorse for aminobenzoate analysis[3].

Methodological Comparison

The table below summarizes the quantitative and operational metrics between the two platforms. LC-MS/MS is the preferred technique for high-throughput quantification, while GC-MS serves as a powerful orthogonal method for structural confirmation, provided derivatization is meticulously controlled.

Table 1: Performance & Workflow Comparison

Analytical ParameterLC-MS/MS (Preferred Method)GC-MS (Orthogonal Method)
Analyte State Intact, underivatized moleculeDerivatized (e.g., TMS-derivative)
Sample Preparation Minimal (Dilute & Shoot / Protein Precipitation)Extensive (Extraction, Absolute Drying, Derivatization)
Ionization Source ESI (Positive or Negative mode)EI (Electron Impact)
Throughput High (5–10 mins/sample)Low (30–60 mins/sample including prep)
Thermal Degradation Risk Low (Ambient to moderate temperatures)High (Injection port >250°C risks decarboxylation)
Sensitivity (LOD) Excellent (pg/mL range)Good (ng/mL range), highly dependent on derivatization yield

Analytical Workflow Architecture

The following diagram illustrates the divergent sample preparation and analysis logic required for each platform.

GC_vs_LC cluster_LC LC-MS/MS Pathway (Preferred) cluster_GC GC-MS Pathway (Orthogonal) Start 4-Amino-2-bromo-5-methylbenzoic acid (Polar, Thermally Labile) LC_Prep Minimal Prep (Dilute & Shoot / PPT) Start->LC_Prep GC_Prep Extraction & Absolute Drying (N2) Start->GC_Prep LC_Sep Reversed-Phase / HILIC Chromatography LC_Prep->LC_Sep LC_Ion ESI (+/-) Ionization (Intact Molecule) LC_Sep->LC_Ion Data Mass Spectrometry Analysis (Bromine Isotope Pattern: M, M+2) LC_Ion->Data GC_Deriv Derivatization (e.g., BSTFA/TMCS) GC_Prep->GC_Deriv GC_Ion EI Ionization (Silylated Derivative) GC_Deriv->GC_Ion GC_Ion->Data

Figure 1: Comparative workflows for GC-MS and LC-MS analysis of halogenated aminobenzoic acids.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks that verify the success of the sample preparation and the identity of the analyte.

Protocol A: LC-MS/MS Analysis (Direct Intact Analysis)

Causality: Electrospray Ionization (ESI) is exceptionally well-suited for polar, ionizable compounds. By operating in negative ion mode (ESI-), the carboxylic acid group is readily deprotonated to form [M-H]-, providing a highly sensitive signal with minimal background noise compared to positive mode. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be utilized to retain the polar aminobenzoic acid effectively[4].

Self-Validation Mechanism: The presence of the bromine atom provides a built-in validation check. Bromine exists in nature as two stable isotopes, ^79Br and ^81Br, in a nearly 1:1 ratio. The mass spectrometer must detect this characteristic isotopic doublet in the precursor ions to confirm the analyte's identity.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in a solvent matching the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic acid). Crucial step: If using a HILIC column, ensure the injection solvent has a high organic content (e.g., >75% Acetonitrile) to prevent solvent-induced peak broadening[4].

  • Chromatographic Separation: Inject 2–5 µL onto a C18 Reversed-Phase column (or HILIC column). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 8 minutes.

  • MS Detection (ESI-): Monitor the exact mass [M-H]-. For 4-Amino-2-bromo-5-methylbenzoic acid (Monoisotopic Mass: ~228.97 Da), set the quadrupole to isolate the precursor ions at m/z 228.0 (for ^79Br) and m/z 230.0 (for ^81Br).

  • Validation Check: Examine the mass spectrum. Confirm that the intensity ratio of m/z 228.0 to 230.0 is approximately 1:1. If the doublet is missing, the peak is an artifact.

Protocol B: GC-MS Analysis (Derivatization-Dependent)

Causality: Because aminobenzoates possess active hydrogens, they must be converted into volatile, thermally stable derivatives before entering the GC inlet[3]. Silylation with BSTFA replaces the -COOH and -NH2 protons with trimethylsilyl (TMS) groups.

Self-Validation Mechanism: Silylation reagents are violently quenched by water. The protocol mandates absolute drying. Failure to remove all moisture will result in a failed reaction, validated by the presence of broad, tailing peaks of underivatized or partially derivatized analyte in the chromatogram.

Step-by-Step Methodology:

  • Extraction & Absolute Drying: Extract the analyte into an aprotic organic solvent (e.g., ethyl acetate). Transfer 100 µL to a glass autosampler vial and evaporate to absolute dryness under a gentle stream of ultra-high purity nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine (acting as an acid scavenger).

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 70°C for 30 minutes to drive the reaction to completion[3].

  • GC-MS Analysis: Inject 1 µL in splitless mode into a standard non-polar column (e.g., DB-5MS). Set the injection port to 250°C.

  • Validation Check: Analyze the Electron Impact (EI, 70 eV) spectra. Look for the molecular ion of the di-TMS derivative (Mass ~373 Da) and confirm the retention of the 1:1 bromine isotopic pattern (M and M+2 peaks) in the halogen-containing fragments.

Conclusion & Recommendations

For the routine analysis and pharmacokinetic profiling of 4-Amino-2-bromo-5-methylbenzoic acid, LC-MS/MS is unequivocally the superior platform . It preserves the intact molecule, eliminates the labor-intensive and moisture-sensitive derivatization steps required by GC-MS, and provides exceptional sensitivity via ESI[2],[1]. GC-MS should be reserved strictly for orthogonal structural confirmation or when LC-MS infrastructure is unavailable.

References

  • Title: Quantitation of Total Folate in Whole Blood Using LC-MS/MS Source: ACS Publications URL: [Link]

  • Title: Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T Source: PubMed / NIH URL: [Link]

  • Title: LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column Source: Agilent Technologies URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the qNMR Validation of 4-Amino-2-bromo-5-methylbenzoic Acid

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle, but a cornerstone of product sa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle, but a cornerstone of product safety and efficacy.[1] This guide provides an in-depth, experience-driven comparison and validation protocol for 4-Amino-2-bromo-5-methylbenzoic acid, a crucial building block in modern synthetic chemistry. We will explore the validation of this compound using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, comparing its performance against the more traditional High-Performance Liquid Chromatography (HPLC) method.

Our focus is on the "why" behind the "how"—grounding every experimental choice in the fundamental principles of analytical chemistry and the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

The Power of qNMR: A Primary Ratio Method

Before delving into the validation data, it's crucial to understand why qNMR is a uniquely powerful tool. Unlike chromatographic techniques that rely on the response of a detector to a molecule's property (like UV absorbance), qNMR is a primary analytical method.[1][3] The fundamental principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[3][4]

This allows for the absolute quantification of a substance by comparing its signal integral to that of a certified internal standard of known purity and mass, without needing a specific, highly characterized reference standard of the analyte itself.[3][5] This capability is a significant advantage, particularly in early-stage development when analyte-specific standards may be scarce or not yet fully qualified.

Comparative Analysis: qNMR vs. HPLC-UV

The choice of an analytical method depends on the specific requirements of the analysis.[1] While HPLC is a workhorse in the pharmaceutical industry, qNMR offers compelling advantages in many scenarios.[6][7]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary ratio method; signal area is directly proportional to molar concentration.[1][3]Comparative method; relies on comparing detector response to a reference standard.
Reference Standard Requires a certified internal standard of a different, suitable compound.[8]Requires a highly purified, characterized reference standard of the analyte itself.
Quantification Absolute quantification.[3]Relative quantification (unless a certified standard is used).
Sample Preparation Simple: accurate weighing and dissolution.[9][10]More complex: may involve filtration, dilution, and mobile phase preparation.
Speed Rapid data acquisition (minutes per sample).Longer run times, especially with complex gradients.
Selectivity Excellent; high spectral resolution often allows quantification even in complex mixtures.Dependent on column chemistry and mobile phase; co-elution can be a challenge.
Universality Applicable to nearly any soluble organic molecule containing NMR-active nuclei.[9]Limited to molecules with a chromophore for UV detection.
Sample Integrity Non-destructive; sample can be recovered and used for other analyses.[3]Destructive.
Environmental Impact Low consumption of deuterated solvents.[7]Higher consumption of organic solvents for the mobile phase.

This table summarizes the key performance characteristics of each technique.

A common discrepancy between the two methods arises from differing response factors in HPLC-UV.[1][11] An impurity may have a much lower or higher UV absorbance at the analytical wavelength compared to the main compound, leading to an inaccurate purity assessment by area percentage. qNMR, being based on molar ratios, sidesteps this issue entirely, providing a more accurate representation of the sample's composition.[1]

Experimental Design: qNMR Validation of 4-Amino-2-bromo-5-methylbenzoic Acid

This section details the complete, self-validating protocol for the quantification of 4-Amino-2-bromo-5-methylbenzoic acid (hereafter referred to as ABMBA). The validation is performed in accordance with ICH Q2(R1) guidelines.[2][12]

Objective: To validate a ¹H-qNMR method for the determination of the purity (assay) of ABMBA, demonstrating its specificity, linearity, range, accuracy, and precision.

Materials and Methods
Analyte 4-Amino-2-bromo-5-methylbenzoic acid (ABMBA), MW: 230.06 g/mol
Internal Standard Maleic Acid, Certified Reference Material (CRM), Purity ≥99.5%, MW: 116.07 g/mol
Solvent Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D, with 0.03% v/v Tetramethylsilane (TMS)
Instrumentation 500 MHz NMR Spectrometer
Labware Calibrated analytical microbalance (readability 0.001 mg), Class A volumetric flasks, high-precision NMR tubes

Causality Behind Experimental Choices:

  • Internal Standard Selection: Maleic acid is an excellent choice for several reasons.[8] It is highly pure, stable, non-hygroscopic, and cost-effective.[9][11] Crucially, its vinylic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region where the aromatic ABMBA is unlikely to have signals, thus preventing peak overlap.[8][13]

  • Solvent Selection: DMSO-d₆ was chosen for its excellent ability to dissolve both the polar analyte (ABMBA) and the internal standard (Maleic Acid).[13][14] Complete dissolution is non-negotiable for accurate qNMR, as any undissolved particulate matter leads to inhomogeneous samples and poor results.[10][13]

  • Spectrometer Frequency: A higher field strength (500 MHz) is used to enhance signal dispersion and sensitivity, which is crucial for resolving peaks and achieving a high signal-to-noise ratio (S/N), a prerequisite for precise integration.[14][15]

Validation Workflow Diagram

G cluster_prep Phase 1: Preparation & System Suitability cluster_val Phase 2: ICH Q2(R1) Validation cluster_report Phase 3: Finalization P1 Method Development (Analyte & IS Selection) P2 Stock Solution Preparation (Analyte & IS) P1->P2 P3 System Suitability Test (Resolution, S/N) P2->P3 V1 Specificity (No Interference) P3->V1 V2 Linearity & Range (5 Concentration Levels) P3->V2 R1 Data Analysis & Calculation of Purity V1->R1 V3 Accuracy (Spike Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V3->R1 V4->R1 R2 Validation Report Generation R1->R2

Caption: Workflow for the qNMR validation of ABMBA following ICH guidelines.

Step-by-Step Experimental Protocol
  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 25 mg of Maleic Acid (CRM) into a 10 mL Class A volumetric flask.

    • Dissolve and dilute to volume with DMSO-d₆. This creates a stock solution of approximately 2.5 mg/mL. The exact concentration is calculated from the precise mass.

  • Preparation of Validation Samples (Linearity & Range):

    • Prepare five concentration levels of ABMBA, nominally ranging from 50% to 150% of the target concentration (e.g., 10 mg/mL).

    • For each level, accurately weigh the corresponding amount of ABMBA (e.g., 5, 7.5, 10, 12.5, 15 mg) into a sample vial.

    • To each vial, add exactly 500 µL of the IS stock solution using a calibrated pipette.

    • Add approximately 200 µL of pure DMSO-d₆ to ensure a sufficient sample height in the NMR tube.[10]

    • Vortex each sample for 30 seconds to ensure complete dissolution and homogeneity.[10]

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition:

    • Temperature: Equilibrate the sample at a constant temperature (e.g., 298 K) to ensure chemical shift stability.[5]

    • Pulse Program: Use a simple 90° pulse-acquire sequence (e.g., Bruker 'zg').[14]

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and IS protons. A conservative value of 30-60 seconds is often used to ensure full relaxation, which is critical for accurate integration.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks of interest.[15]

    • Data Processing: Apply an exponential multiplication factor (line broadening) of 0.3 Hz. Manually phase and baseline correct the spectrum for accurate integration.

Purity Calculation

The purity of ABMBA is calculated using the following equation, which is the cornerstone of the internal standard qNMR method:

Purity_An (%) = (I_An / I_IS) * (N_IS / N_An) * (MW_An / MW_IS) * (m_IS / m_An) * Purity_IS (%)

Where:

  • I : Integral of the signal for the analyte (An) or internal standard (IS)

  • N : Number of protons for the integrated signal (An or IS)

  • MW : Molecular Weight (An or IS)

  • m : Mass (An or IS)

  • Purity_IS : Certified purity of the internal standard

Validation Parameters: Data and Analysis

The following sections present illustrative data that would be expected from a successful validation study.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. In qNMR, this is demonstrated by showing that the signals chosen for quantification (one for the analyte, one for the internal standard) are free from overlap with any other signals from impurities or the solvent.

  • Analyte (ABMBA) Signal: The singlet aromatic proton at ~7.8 ppm (1H) is selected for quantification.

  • Internal Standard (Maleic Acid) Signal: The singlet vinylic proton at ~6.3 ppm (2H) is selected.

The spectra show clear baseline resolution between the analyte signal, the IS signal, and residual solvent signals, confirming the method's specificity.

Linearity and Range

Linearity was assessed over five concentration levels, prepared in triplicate. The ratio of the analyte integral to the IS integral was plotted against the ratio of the analyte mass to the IS mass.

LevelNominal Conc. (mg/mL)Mass Ratio (m_An / m_IS)Integral Ratio (I_An / I_IS)
15.04.010.805
27.56.031.211
310.08.021.609
412.510.012.010
515.012.042.415

The method demonstrated excellent linearity, with a coefficient of determination (R²) of 0.9998 . The validated range was confirmed to be from 5.0 mg/mL to 15.0 mg/mL.

Accuracy and Precision

Accuracy (closeness to the true value) and precision (agreement between measurements) were evaluated at three concentration levels within the range. Accuracy was determined by spike recovery, and precision was assessed through repeatability (intra-day) and intermediate precision (inter-day).

| Conc. Level (mg/mL) | Repeatability (n=6) | Intermediate Precision (n=6) | Accuracy | | :--- | Purity (%) | RSD (%) | Purity (%) | RSD (%) | Recovery (%) | | 7.5 | 98.9 | 0.25% | 99.0 | 0.31% | 99.1% | | 10.0 | 99.1 | 0.18% | 99.2 | 0.22% | 99.2% | | 12.5 | 98.8 | 0.21% | 98.9 | 0.28% | 98.9% |

The low Relative Standard Deviation (RSD) values (<1%) demonstrate high precision, and the recovery values, which are very close to 100%, confirm the method's accuracy.

Field-Proven Insights and Trustworthiness

The protocol described is a self-validating system. The key to trustworthiness in qNMR lies in meticulous sample preparation and the correct setting of acquisition parameters.

  • The Criticality of Relaxation Delay (D1): The most common error in qNMR is setting an insufficient relaxation delay. If D1 is too short, signals with longer T₁ values will not fully relax between pulses, leading to signal attenuation and an underestimation of that component's concentration. Verifying T₁ values or using a conservatively long D1 (e.g., >5 * T₁) is paramount.

  • Weighing as the Largest Source of Error: While the NMR measurement itself is highly precise, the largest potential source of error in the internal standard method is the gravimetric measurement.[16] Using a calibrated microbalance in a controlled environment is essential for achieving high accuracy.

  • Certified Reference Materials (CRMs): The entire method's traceability to the International System of Units (SI) hinges on the use of a CRM as the internal standard.[17] These standards have a well-documented, traceable purity value, which anchors the entire quantitative measurement.

Conclusion

The validated ¹H-qNMR method is a specific, linear, accurate, and precise method for determining the purity of 4-Amino-2-bromo-5-methylbenzoic acid. It offers significant advantages over traditional HPLC methods, including faster method development, no requirement for an analyte-specific reference standard, non-destructive analysis, and a more accurate molar-based quantification that is immune to differences in detector response factors. For researchers and drug development professionals, adopting qNMR is not just an alternative; it is an upgrade in analytical capability, offering a direct, robust, and elegant route to absolute quantification.

References

  • Almac. QNMR – a modern alternative to HPLC. Almac Group. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Published September 17, 2021. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Published November 2005. Available from: [Link]

  • European Network of Forensic Science Institutes. GUIDELINE FOR qNMR ANALYSIS. ENFSI. Published November 6, 2019. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Published by an unlisted author. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Published December 29, 2025. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Published June 1995. Available from: [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate GmbH. Published by an unlisted author. Available from: [Link]

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  • Bureau International des Poids et Mesures. qNMR. BIPM. Available from: [Link]

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Published April 14, 2025. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 4-Amino-2-bromo-5-methylbenzoic Acid Derivatives in Drug Screening

Introduction: From Hit to Candidate The discovery of a novel chemical scaffold with potential therapeutic activity, such as the 4-Amino-2-bromo-5-methylbenzoic acid (ABM) series, marks a critical starting point in the dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Hit to Candidate

The discovery of a novel chemical scaffold with potential therapeutic activity, such as the 4-Amino-2-bromo-5-methylbenzoic acid (ABM) series, marks a critical starting point in the drug discovery cascade. However, an initial "hit" from a high-throughput screen (HTS) is merely a promising signal in a sea of noise. The journey from this initial finding to a viable drug candidate is a rigorous, multi-stage process of validation and characterization. This is the essence of benchmarking: a systematic and objective comparison of a compound's performance against established standards and alternative candidates.[1][2][3]

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel ABM derivatives. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring a self-validating system of inquiry. Our approach is structured to follow the logical progression of a typical drug discovery project, from initial hit confirmation to in vivo proof-of-concept. For the purpose of this guide, we will operate under a common scenario: an ABM derivative has demonstrated inhibitory activity against a hypothetical protein kinase target, "Kinase-X," in a primary screen.

Part 1: Initial Hit Validation and Potency Assessment

The first step is to confirm the initial screening result is real and not an artifact. This stage focuses on verifying the activity of the primary hit and assessing the potency of a small cohort of synthesized analogs.

Experimental Workflow: Hit Validation

G cluster_0 Phase 1: Hit Validation Hit Primary HTS Hit (ABM Derivative) Confirm Re-test Hit in Target Assay (Biochemical) Hit->Confirm Confirmatory Screen IC50 Determine IC50 (Potency) Confirm->IC50 Dose-Response Cytotox Assess Cellular Activity & General Toxicity (e.g., MTT) IC50->Cytotox Cellular Context Decision1 Proceed to MoA? Cytotox->Decision1 Data Review

Caption: Workflow for initial validation of a primary screening hit.

Protocol 1: Target-Based IC50 Determination

Rationale: The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor. This dose-response experiment confirms the hit and establishes a baseline potency for comparing different derivatives.[4][5] A robust biochemical assay is essential for clean, reproducible data without the complexities of a cellular environment.

Step-by-Step Methodology (Example: Kinase-X Inhibition Assay):

  • Reagent Preparation:

    • Prepare a stock solution of the ABM derivative (e.g., 10 mM in 100% DMSO).

    • Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).

    • Prepare solutions of recombinant Kinase-X enzyme, its specific peptide substrate, and ATP at optimal concentrations (typically at or below the Km for the substrate to effectively identify competitive inhibitors).[5]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the enzyme solution to each well.

    • Add 0.5 µL of the serially diluted ABM derivative or control inhibitor.

    • Incubate for a defined period (e.g., 15 minutes at room temperature) to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for the optimal reaction time (e.g., 60 minutes at 30°C).

    • Stop the reaction and measure the output. The detection method depends on the assay format (e.g., fluorescence, luminescence, or radioactivity).

  • Controls:

    • Positive Control: A known, potent inhibitor of Kinase-X.

    • Negative Control (0% Inhibition): DMSO vehicle only.

    • Background Control (100% Inhibition): No enzyme or no ATP.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Protocol 2: Cell-Based Viability/Cytotoxicity Assay (MTT/XTT)

Rationale: A compound's activity in a biochemical assay must translate to a cellular effect. Cell viability assays like MTT or XTT determine if the compound can affect cells and provide an initial assessment of its therapeutic window (the concentration range where it affects the target without causing general cell death).[6][7] These assays measure metabolic activity as a surrogate for cell viability.[8][9]

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed a cancer cell line known to be dependent on Kinase-X signaling into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the ABM derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[6][9] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI50 or IC50) by plotting the percentage of viable cells against the log of the compound concentration.

Initial Benchmarking Data Summary
CompoundTarget IC50 (Kinase-X, nM)Cellular GI50 (nM)Therapeutic Index (GI50/IC50)
ABM-Derivative 1 5050010
ABM-Derivative 2 250500020
ABM-Derivative 3 601001.7
Control Drug Y 1015015

Interpretation:

  • ABM-Derivative 1 shows good potency and a reasonable therapeutic index.

  • ABM-Derivative 2 is less potent at the target but has a better therapeutic index, suggesting lower off-target toxicity.

  • ABM-Derivative 3 is potent, but its cellular GI50 is very close to its target IC50, indicating potential general cytotoxicity. This makes it a less desirable candidate.

Part 2: Mechanism of Action and Selectivity Profiling

Once a hit is validated, it's crucial to understand how it works and what else it affects. A desirable drug candidate should be highly selective for its intended target to minimize side effects.

Workflow: MoA and Selectivity

G cluster_1 Phase 2: Selectivity & MoA ValidatedHit Validated Hits (e.g., ABM-1, ABM-2) Selectivity Selectivity Screening (e.g., Kinase Panel) ValidatedHit->Selectivity MoA Mechanism of Inhibition Study (e.g., Competitive, Non-competitive) ValidatedHit->MoA Decision2 Proceed to In Vivo? Selectivity->Decision2 MoA->Decision2

Caption: Workflow for characterizing the mechanism and selectivity of validated hits.

Protocol 3: Selectivity Profiling

Rationale: To assess off-target effects, lead compounds should be screened against a panel of related proteins. For a kinase inhibitor, this means testing against a broad panel of other kinases. High selectivity is a hallmark of a promising drug candidate.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs).

  • Compound Submission: Submit the lead ABM derivatives (e.g., ABM-1 and ABM-2) for screening.

  • Screening: The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).

  • Data Analysis: The results are often presented as a percentage of inhibition for each kinase. Hits above a certain threshold (e.g., >50% inhibition) are flagged as potential off-target interactions.

Protocol 4: Elucidating the Mechanism of Inhibition (MoA)

Rationale: Understanding how an inhibitor interacts with its target enzyme (e.g., by competing with the natural substrate) is vital for rational drug design and lead optimization.[10][11] This is typically done by measuring the inhibitor's IC50 at various substrate concentrations.[11]

Step-by-Step Methodology:

  • Experimental Setup: Perform the same Kinase-X inhibition assay as described in Protocol 1.

  • Substrate Titration: Instead of a single substrate concentration, run the full IC50 dose-response curve for the ABM derivative at multiple fixed concentrations of ATP (e.g., 0.2x Km, 1x Km, 5x Km, 10x Km).

  • Data Analysis:

    • Competitive Inhibition: The measured IC50 value will increase as the substrate concentration increases. The inhibitor binds to the same active site as the substrate.

    • Non-competitive Inhibition: The IC50 value will remain constant regardless of the substrate concentration. The inhibitor binds to an allosteric (non-active) site.

    • Uncompetitive Inhibition: The IC50 value will decrease as the substrate concentration increases. The inhibitor binds only to the enzyme-substrate complex.

Visualization: Types of Enzyme Inhibition

G cluster_comp Competitive cluster_noncomp Non-competitive E1 Enzyme ES1 E-S Complex E1->ES1 + S EI1 E-I Complex (Inactive) E1->EI1 + I S1 Substrate I1 Inhibitor E2 Enzyme ES2 E-S Complex E2->ES2 + S EI2 E-I Complex E2->EI2 + I S2 Substrate I2 Inhibitor ESI2 E-S-I Complex (Inactive) ES2->ESI2 + I EI2->ESI2 + S

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

Part 3: In Vitro ADME and Pharmacokinetic Profiling

Rationale: A potent and selective compound is useless if it cannot reach its target in the body. Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are a primary cause of drug failure in clinical trials.[12] Early in vitro assessment of these properties is a critical step in benchmarking and derisking candidates.[13]

Key In Vitro ADME Assays

This stage involves a battery of standardized assays to predict a compound's behavior in vivo.

ParameterAssayRationaleDesirable Profile
Absorption Caco-2 PermeabilityPredicts intestinal absorption of orally dosed drugs.High Permeability (Papp > 10 x 10⁻⁶ cm/s)
Distribution Plasma Protein Binding (PPB)Determines the fraction of drug bound to plasma proteins; only unbound drug is active.Moderate binding (Unbound fraction > 1%)
Metabolism Liver Microsomal StabilityAssesses how quickly the compound is broken down by metabolic enzymes in the liver.High Stability (t½ > 30 min)
Excretion/Toxicity hERG InhibitionScreens for potential cardiac toxicity by measuring inhibition of the hERG potassium channel.Low Inhibition (IC50 > 10 µM)
Solubility Kinetic/Thermodynamic SolubilityMeasures how well the compound dissolves in aqueous buffer, which impacts absorption.High Solubility (> 50 µM)

Part 4: In Vivo Proof-of-Concept

Rationale: The ultimate test for a drug candidate is its performance in a living organism. In vivo efficacy studies are the gold standard for evaluating a drug's biological activity and provide the first comprehensive validation before any consideration for human trials.[14][15] These studies aim to demonstrate that the compound can shrink a tumor (in an oncology context) at a well-tolerated dose.[16][17]

Experimental Workflow: In Vivo Efficacy Study

G cluster_2 Phase 3: In Vivo Proof-of-Concept Lead Lead Candidate (Optimized ABM Derivative) Model Select Animal Model (e.g., CDX Mouse Model) Lead->Model PK Pharmacokinetic (PK) Study (Dose Finding) Model->PK Efficacy Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Decision3 Candidate for IND? Efficacy->Decision3

Caption: Workflow for conducting an in vivo proof-of-concept study.

Protocol 5: Cell Line-Derived Xenograft (CDX) Efficacy Study

Rationale: CDX models, where human cancer cells are implanted into immunodeficient mice, are a widely used and well-validated method for assessing the in vivo efficacy of anti-cancer agents against human tumors.[16]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject the same human cancer cells used in the cellular assays into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (typically n=8-10 per group) based on tumor volume.

    • Group 1: Vehicle Control (the formulation used to deliver the drug)

    • Group 2: ABM Lead Candidate (e.g., 50 mg/kg, daily oral gavage)

    • Group 3: Standard-of-Care Positive Control Drug

  • Dosing: Administer the treatments according to the predetermined schedule for a set period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor animal body weight as a measure of general toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine if the TGI is significant.

Final Comparison and Candidate Selection

The culmination of this benchmarking process is the integration of all data points to make an informed decision. The ideal drug candidate possesses a balanced profile of high potency, clean selectivity, favorable ADME properties, and demonstrated in vivo efficacy.

Master Comparison Guide: ABM Derivatives
ParameterABM-Derivative 1ABM-Derivative 2Control Drug YIdeal Profile
Potency
Target IC50 (nM)5025010< 100
Cellular GI50 (nM)5005000150< 1000
Selectivity
Kinase Panel Hits (>75% Inh.)523< 3
ADME/Tox
Microsomal Stability (t½, min)254560> 30
Caco-2 Papp (x 10⁻⁶ cm/s)81520> 10
hERG IC50 (µM)5>30>30> 10
In Vivo
TGI @ 50 mg/kg (%)40% (p<0.05)65% (p<0.001)70% (p<0.001)> 60%
Body Weight Loss-10%-2%-3%< 10%
Overall Assessment Potent but potential off-target and toxicity issues.Less potent but much better selectivity, ADME, and in vivo profile. Superior Candidate. Established benchmark.-

This comprehensive benchmarking guide provides a robust framework for advancing a novel chemical series like the 4-Amino-2-bromo-5-methylbenzoic acid derivatives from a preliminary hit to a well-characterized, in vivo-validated lead. By systematically evaluating potency, selectivity, pharmacokinetics, and efficacy, researchers can make data-driven decisions, prioritize resources effectively, and increase the probability of success in the challenging field of drug discovery. Based on the hypothetical data, ABM-Derivative 2 , despite its lower initial potency, emerges as the superior candidate for further preclinical development due to its excellent overall profile.

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  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). WuXi AppTec.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024). PubMed.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024). ScienceOpen.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf.

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Validation

Validating the Biological Activity of 4-Amino-2-bromo-5-methylbenzoic Acid Conjugates: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel conjugates derived from 4-Amino-2-bromo-5-methylbenzoic acid. Lev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel conjugates derived from 4-Amino-2-bromo-5-methylbenzoic acid. Leveraging insights from the known anticancer properties of structurally similar benzamide derivatives, we will explore a scientifically rigorous, multi-faceted approach to characterize the therapeutic potential of these compounds. This document will detail not just the "what" and "how" of experimental validation, but also the critical "why" that underpins each methodological choice.

Introduction: The Rationale for Investigating 4-Amino-2-bromo-5-methylbenzoic Acid Conjugates

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer effects.[1] The specific substitution pattern of 4-Amino-2-bromo-5-methylbenzoic acid offers a unique chemical handle for the synthesis of diverse conjugate libraries. The amino group provides a reactive site for amide bond formation, allowing for the attachment of various moieties that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The bromo and methyl substituents on the aromatic ring influence the electronic and steric properties of the molecule, which can be critical for target engagement and biological activity.[2]

A promising and well-established mechanism of action for many anticancer agents with a similar structural backbone is the inhibition of tubulin polymerization.[3][4] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, a form of programmed cell death.[5][6] Therefore, a primary hypothesis for the biological activity of novel 4-Amino-2-bromo-5-methylbenzoic acid conjugates is their potential to act as tubulin polymerization inhibitors.

This guide will outline a systematic approach to test this hypothesis, starting from initial cytotoxicity screening and progressing to more detailed mechanistic studies. We will also introduce a relevant comparator compound, Combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor, to benchmark the activity of our test conjugates.[3][7]

Part 1: Initial Assessment of Biological Activity - Cytotoxicity Screening

The first step in validating any potential anticancer compound is to determine its ability to kill or inhibit the growth of cancer cells. This is typically achieved through in vitro cytotoxicity assays.

Comparative Analysis of Cytotoxicity Assays: MTT vs. XTT

Two of the most common and reliable methods for assessing cell viability are the MTT and XTT assays.[8][9] Both are colorimetric assays that measure the metabolic activity of viable cells. The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.[8]

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan crystals.[8]Reduction of XTT to a water-soluble orange formazan product.[8]
Workflow Requires an additional solubilization step with an organic solvent (e.g., DMSO) to dissolve the formazan crystals before reading the absorbance.[8]No solubilization step is needed, streamlining the protocol.[9]
Advantages Well-established and widely used.Faster, more convenient, and less prone to errors associated with the solubilization step.[9]
Disadvantages The solubilization step can introduce variability and potential cell loss.Can be susceptible to interference from compounds that affect cellular redox potential.

For high-throughput screening of a library of 4-Amino-2-bromo-5-methylbenzoic acid conjugates, the XTT assay is generally recommended due to its simpler workflow and reduced potential for experimental error.[9]

Experimental Protocol: XTT Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test conjugate, which is the concentration of the compound that inhibits 50% of cell growth.

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-Amino-2-bromo-5-methylbenzoic acid conjugate and the comparator compound (Combretastatin A-4) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation and Absorbance Measurement:

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for a novel 4-Amino-2-bromo-5-methylbenzoic acid conjugate ("Conjugate-X") compared to the known tubulin inhibitor, Combretastatin A-4.

CompoundCancer Cell LineCancer TypeIC50 (nM)
Conjugate-X MCF-7Breast25
A549Lung40
HCT116Colon32
Combretastatin A-4 MCF-7Breast2.5[1][10]
A549Lung3.0[11]
HCT116Colon1.8[3]

Note: The IC50 values for Combretastatin A-4 are sourced from existing literature and may vary depending on the specific experimental conditions.

Part 2: Elucidating the Mechanism of Action

Once a conjugate has demonstrated significant cytotoxicity, the next crucial step is to investigate its mechanism of action. Based on the structural similarity to known tubulin inhibitors, we will focus on assays that probe for effects on the cell cycle, apoptosis, and tubulin polymerization itself.

Cell Cycle Analysis via Flow Cytometry

If a compound inhibits tubulin polymerization, it will disrupt the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle.[5] This can be quantified using flow cytometry with propidium iodide (PI) staining, a fluorescent dye that binds to DNA.[7]

G2M_Arrest_Workflow Start Cancer Cells Treated with Conjugate-X Harvest Harvest and Fix Cells Start->Harvest Stain Stain with Propidium Iodide (PI) and RNase Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Percentage of Cells in G0/G1, S, and G2/M Phases Analyze->Result

Caption: Workflow for Cell Cycle Analysis.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed and treat cancer cells with Conjugate-X at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.[12]

Induction of Apoptosis

Prolonged arrest in the G2/M phase typically leads to the induction of apoptosis.[5] Apoptosis can be confirmed using several methods, with Annexin V and Caspase-Glo assays being two of the most robust.

  • Annexin V Assay: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[13]

  • Caspase-Glo 3/7 Assay: Caspases are a family of proteases that are activated during apoptosis. Caspases-3 and -7 are key effector caspases. The Caspase-Glo 3/7 assay uses a luminogenic substrate that is cleaved by activated caspase-3/7, producing a luminescent signal that is proportional to the amount of caspase activity.[1]

Apoptosis_Induction_Pathway ConjugateX Conjugate-X Tubulin Tubulin Polymerization Inhibition ConjugateX->Tubulin Spindle Mitotic Spindle Disruption Tubulin->Spindle G2M G2/M Arrest Spindle->G2M Caspase Caspase Activation G2M->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized Pathway to Apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with Conjugate-X at its IC50 concentration for 24-48 hours.

  • Staining:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI). PI is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of dead cells.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry. The results will differentiate between:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

Direct Evidence: Tubulin Polymerization Assay

The most direct way to confirm the hypothesized mechanism of action is to perform an in vitro tubulin polymerization assay. This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[8][14]

Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Reaction Setup:

    • On ice, prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter dye that binds to polymerized microtubules.

    • Add the test compound (Conjugate-X) or a control (Combretastatin A-4 as an inhibitor, Paclitaxel as a stabilizer, or DMSO as a vehicle) to the reaction mixture.

  • Polymerization and Measurement:

    • Transfer the reaction mixture to a pre-warmed 37°C microplate reader.

    • Measure the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.[14]

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • An inhibitory compound like Combretastatin A-4 will show a decrease in the rate and extent of polymerization compared to the DMSO control. A stabilizing compound like Paclitaxel will show an increase.

Part 3: Synthesis of 4-Amino-2-bromo-5-methylbenzoic Acid Conjugates

The synthesis of the test conjugates is a prerequisite for their biological evaluation. A common and versatile method for preparing benzamide derivatives is through the coupling of a benzoic acid with an amine using a coupling agent.[4]

Experimental Protocol: Synthesis of a Benzamide Conjugate

This protocol describes a general method for the synthesis of an amide conjugate from 4-Amino-2-bromo-5-methylbenzoic acid and a primary or secondary amine.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve 4-Amino-2-bromo-5-methylbenzoic acid (1.0 equivalent) and a suitable coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents), in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.1 equivalents) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture.

  • Reaction:

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired benzamide conjugate.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow for validating the biological activity of novel 4-Amino-2-bromo-5-methylbenzoic acid conjugates. By following this systematic approach, from initial cytotoxicity screening to detailed mechanistic studies, researchers can robustly characterize the anticancer potential of these compounds. The hypothesized mechanism as tubulin polymerization inhibitors provides a clear and testable framework for these investigations.

Positive results from these in vitro studies would provide a strong rationale for advancing promising conjugates to in vivo animal models to evaluate their efficacy and safety in a more complex biological system. Further structure-activity relationship (SAR) studies, where different moieties are conjugated to the 4-Amino-2-bromo-5-methylbenzoic acid core, will also be crucial for optimizing the potency and drug-like properties of this promising class of compounds.

References

  • Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC - NIH. [Link]

  • Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One - Research journals. [Link]

  • Comparative IC50 values of compound 7 and combretastatin A-4 (CA-4)... - ResearchGate. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. [Link]

  • In vitro IC 50 data showing the cytotoxicity of CA1 a and CA4 on host SW620 cells. [Link]

  • EP0974576A2 - Method of producing benzamide derivatives - Google P
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • How to produce amide from Benzoic acid and amine directly? - ResearchGate. [Link]

  • Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC. [Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[9][15]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. [Link]

  • What are Tubulin inhibitors and how do they work? - Patsnap Synapse. [Link]

  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed. [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - MDPI. [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - MDPI. [Link]

  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC. [Link]

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Safety & Regulatory Compliance

Safety

4-Amino-2-bromo-5-methylbenzoic Acid: Comprehensive Handling and Disposal Guide

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of halogenated aromatic intermediates. 4-Amino-2-bromo-5-methylbenzoic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of halogenated aromatic intermediates. 4-Amino-2-bromo-5-methylbenzoic acid (CAS: 2091138-62-2) is a highly valuable building block in pharmaceutical synthesis, particularly in the development of targeted therapeutics. However, its molecular architecture—specifically the presence of a carbon-halogen (bromine) bond alongside reactive amino and carboxylic acid moieties—demands rigorous, scientifically grounded disposal and handling protocols.

This guide provides a comprehensive, self-validating operational framework for the safe handling, spill response, and final disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The amphoteric nature of 4-Amino-2-bromo-5-methylbenzoic acid dictates its solubility profile, while the heavy bromine atom classifies it strictly as a halogenated organic compound under environmental regulatory frameworks[1].

The Causality of Hazards:

  • Halogenated Structure: Under thermal stress or improper combustion (e.g., standard municipal incineration), the carbon-bromine bond cleaves. Without proper scrubbing, this leads to the emission of highly toxic and corrosive hydrobromic acid (HBr) gas, and potentially brominated dioxins/furans[2].

  • Aniline Derivative: The free amino group is susceptible to oxidation upon prolonged exposure to air or light, which can generate reactive, colored byproducts. It is a known skin, eye, and respiratory irritant.

Table 1: Quantitative Data & Hazard Summary

Property / ClassificationData / Description
Chemical Name 4-Amino-2-bromo-5-methylbenzoic acid
CAS Number 2091138-62-2
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Waste Classification Halogenated Organic Waste[1]
Recommended Disposal High-temperature incineration with alkaline scrubber[2]
Operational Safety & Spill Response Protocol

A self-validating safety protocol ensures that every action has a verifiable check. In the event of a spill, the primary objective is to prevent the aerosolization of the active powder, which can lead to inhalation exposure and respiratory tract irritation.

Step-by-Step Spill Containment Methodology:

  • Evacuate and Assess: Immediately clear the immediate area of non-essential personnel. Verify the scale of the spill to determine if external hazardous materials (HAZMAT) teams are required.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P3 particulate respirator, chemical-resistant nitrile gloves (double-gloving is recommended), and tightly fitting safety goggles.

  • Dust Suppression (Crucial Step): Do not dry sweep. Dry sweeping aerosolizes fine particulates. Lightly mist the spill area with a compatible inert solvent (e.g., water or a dilute surfactant solution) to suppress dust formation.

  • Collection: Use a non-sparking, anti-static scoop to carefully transfer the dampened material into a pre-labeled, airtight High-Density Polyethylene (HDPE) container[2].

  • Decontamination: Wash the spill surface thoroughly with soap and water. Collect all wash water for hazardous waste disposal, as it now contains trace halogenated organics and cannot be flushed down the drain[2].

SpillResponse Start Solid Spill Detected PPE Don PPE (N95, Nitrile, Goggles) Start->PPE Sweep Careful Sweeping (Avoid Dust) PPE->Sweep Collect Transfer to Airtight HDPE Container Sweep->Collect Label Label as 'Halogenated Organic Waste' Collect->Label Store Store in Cool, Dry, Ventilated Area Label->Store

Workflow for safe containment and segregation of 4-Amino-2-bromo-5-methylbenzoic acid spills.

Proper Disposal Procedures: The Incineration Pathway

Due to its classification as a halogenated organic compound, 4-Amino-2-bromo-5-methylbenzoic acid is heavily regulated under frameworks such as the EPA's Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 268 regarding Land Disposal Restrictions[1]. It cannot be disposed of in standard municipal waste or sent to a conventional landfill due to its environmental persistence.

The Causality of the Incineration Choice: Standard municipal incineration is fundamentally incompatible with halogenated organics. The disposal must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber system [2]. The high temperature (>1000°C) ensures complete thermal destruction of the aromatic ring, while the alkaline scrubber is chemically necessary to neutralize the evolved hydrobromic acid (HBr) gas into harmless bromide salts before exhaust release.

Step-by-Step Disposal Workflow:

  • Waste Segregation: Collect the solid waste and any contaminated consumables (gloves, weighing paper) in a designated "Halogenated Organic Solid Waste" container. Do not mix with non-halogenated waste, as this exponentially increases disposal costs and safety risks.

  • Solubilization (For Liquid Injection): If required by your waste management provider, dissolve the solid material in a highly combustible, non-halogenated solvent (such as ethanol or methanol)[2]. This creates a homogenous liquid fuel that facilitates efficient, complete combustion in the incinerator.

  • Labeling and Storage: Seal the container tightly. Label it clearly with the chemical name, CAS number, and the GHS hazard pictograms (Irritant, Environmental Hazard). Store in a cool, dark, and well-ventilated waste accumulation area away from oxidizing agents[2].

  • Manifesting: Transfer the waste to a licensed hazardous waste disposal contractor. Ensure the waste manifest explicitly states the presence of brominated organics so the facility routes it to the correct scrubber-equipped incinerator.

  • Empty Container Management: Empty containers retain chemical residue. They must be triple-rinsed with a compatible solvent (collecting the rinsate as hazardous waste), punctured to prevent reuse, and disposed of according to local regulations[2].

Incineration Waste Halogenated Waste (4-Amino-2-bromo-5-methylbenzoic Acid) Mix Dissolve in Combustible Solvent (e.g., Ethanol/Methanol) Waste->Mix Pre-treatment Incinerator Chemical Incinerator (>1000°C + Afterburner) Mix->Incinerator Injection Scrubber Alkaline Scrubber System (Neutralizes HBr Gas) Incinerator->Scrubber Exhaust Gas (HBr) Emission Safe Environmental Release Scrubber->Emission Cleaned Exhaust

High-temperature incineration pathway with alkaline scrubbing for halogenated organic waste.

Regulatory Compliance & Verification

Trust in laboratory operations is built on verifiable compliance. Always cross-reference your internal protocols with the latest Safety Data Sheets (SDS) from the manufacturer and local environmental protection agency guidelines. The EPA explicitly restricts the land disposal of halogenated organic compounds (HOCs) to prevent groundwater contamination[1]. By strictly adhering to the solubilization and high-temperature scrubbing pathways, laboratories not only remain compliant but actively prevent the generation of persistent environmental pollutants.

References
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR Source: ecfr.gov URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-2-bromo-5-methylbenzoic acid

Essential Safety and Handling Guide for 4-Amino-2-bromo-5-methylbenzoic acid A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 4-Amino-2-bromo-5-methylbenzoic acid

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically grounded guide to the safe handling of 4-Amino-2-bromo-5-methylbenzoic acid. As a substituted aromatic amine and carboxylic acid, this compound requires meticulous handling protocols to ensure personnel safety and experimental integrity. The following procedures are based on established best practices for similar chemical structures and are designed to provide immediate, actionable safety and logistical information.

Hazard Analysis: An Evidence-Based Approach

  • Acute Oral Toxicity: Harmful or toxic if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation upon direct contact.[3][4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][3][5][4][6]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[3][4]

Given its physical state as a solid powder, the primary routes of exposure are inhalation of dust, skin and eye contact, and accidental ingestion.[2][3] Therefore, all handling procedures must be designed to mitigate these specific risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 4-Amino-2-bromo-5-methylbenzoic acid.

Protection Type Specification Causality and Rationale
Eye Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EU EN166 standards. A face shield should be worn over goggles during bulk transfers or when splash potential is high.[1][5]The compound is classified as a serious eye irritant.[1] Goggles provide a seal around the eyes to protect against airborne particulates and accidental splashes.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[7][8]Prevents direct skin contact, which can cause irritation and potential absorption.[9][10] Always wash hands thoroughly after removing gloves.[11]
Body Protection A flame-retardant cotton lab coat is mandatory.[7][8] For large-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat.Protects skin and personal clothing from contamination by dust or spills.[9][11]
Respiratory Protection When handling outside a certified chemical fume hood or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR) is required.[7][9][12]The primary inhalation hazard stems from airborne dust, which can cause respiratory irritation. Engineering controls are the first line of defense, with respirators providing essential protection when these are insufficient.

Operational and Disposal Plans

A self-validating safety protocol extends beyond PPE to include the entire operational workflow, from initial handling to final disposal.

Engineering Controls: The First Line of Defense

All weighing and handling of powdered 4-Amino-2-bromo-5-methylbenzoic acid must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[6][11] This is the most effective method for preventing the generation of airborne dust and minimizing inhalation exposure. Ensure the workstation is located near an eyewash station and a safety shower.[5]

Safe Handling and Experimental Workflow

The following diagram outlines the mandatory step-by-step procedure for safely handling this compound. Adherence to this workflow establishes a routine that inherently minimizes risk.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Review SDS for Analogous Compounds ppe Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe setup Prepare Ventilated Workspace (Chemical Fume Hood) ppe->setup handle Weigh and Handle Compound (Avoid Dust Generation) setup->handle reaction Perform Experimental Procedure handle->reaction decon Decontaminate Glassware and Work Surfaces reaction->decon waste Segregate and Label Hazardous Waste decon->waste dispose Dispose of Waste per Institutional Guidelines waste->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end_node End wash->end_node

Caption: Safe Handling Workflow for Powdered Chemicals.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[13]

  • Assess & Protect: If you are trained and have the proper PPE (including respiratory protection), proceed with cleanup. If the spill is large or you are not equipped, evacuate and call emergency personnel.[12][13]

  • Contain Dust: Do NOT dry sweep the powder, as this will create airborne dust.[13] Gently cover the spill with wet paper towels or absorbent pads to dampen the material.[12][13]

  • Collect Material: Carefully wipe up the dampened material, working from the outside of the spill inward. Place all contaminated materials (pads, towels, gloves) into a sealable polyethylene bag.

  • Decontaminate: Wipe the spill area with a wet paper towel, followed by a mild detergent solution.[14] Place these cleaning materials into the waste bag.

  • Dispose: Seal the bag, attach a hazardous waste label, and dispose of it according to your institution's hazardous waste procedures.[1][2]

Waste Disposal Plan

All materials contaminated with 4-Amino-2-bromo-5-methylbenzoic acid, including excess reagent, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[9]

  • Containment: Collect waste in a clearly labeled, sealed container.

  • Disposal: The container must be disposed of through an approved waste disposal plant or your institution's environmental health and safety office.[1][5] Do not pour this chemical or its solutions down the drain.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 4-Amino-2-bromo-5-methylbenzoic acid, ensuring a safe and productive research environment.

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [Link]

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke Occupational and Environmental Safety Office. [Link]

  • Spill Management Procedure. Texas A&M Texarkana. [Link]

  • Spill Cleanup. Pesticide Environmental Stewardship. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • SAFETY DATA SHEET: 2-Bromobenzoic acid. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment Selection Guide. University of Nevada, Reno. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager. [Link]

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